Technical Documentation Center

4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • CAS: 1016648-88-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4,5-disubstituted-1,2,4-triazole-3-thiols: A Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, 4,5-disubstituted-1,2,4-triazole-3-thiols are a subclass of significant interest due to the versatile reactivity of the thiol group and the synthetic accessibility of the core structure.[1][4]

Accurate structural elucidation is the bedrock of drug discovery and development. For these triazole derivatives, a multi-faceted spectroscopic approach is not merely beneficial but essential for unambiguously confirming their identity, purity, and, critically, their dominant tautomeric form. This guide provides an in-depth exploration of the primary spectroscopic techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis—used to characterize these molecules. It is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established scientific principles.

The Critical Role of Thione-Thiol Tautomerism

A defining feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione (-C=S) and thiol (-S-H) forms. This equilibrium is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and the nature of the substituents at the N4 and C5 positions. In the solid state and in neutral solutions, the thione form is often favored. Understanding this tautomerism is paramount, as it dictates which spectroscopic signals will be observed.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiols.

Core Spectroscopic Techniques for Structural Verification

A consolidated approach using multiple spectroscopic methods provides a self-validating system for structural confirmation. The general workflow involves synthesizing the compound, purifying it, and then subjecting it to a battery of spectroscopic tests to build a complete structural profile.

Experimental_Workflow start Synthesis & Purification of 4,5-disubstituted-1,2,4-triazole-3-thiol sample_prep Sample Preparation (Solvent Selection, Concentration) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir ms Mass Spectrometry (ESI-MS) sample_prep->ms uvvis UV-Vis Spectroscopy sample_prep->uvvis data_analysis Integrated Data Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis uvvis->data_analysis elucidation Final Structure Elucidation & Tautomer Assignment data_analysis->elucidation

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the definitive structural elucidation of these compounds. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of solubilizing a wide range of these compounds and its hydrogen-bond accepting nature helps in observing the exchangeable N-H and S-H protons.[5][6]

¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for the presence of specific functional groups and the overall structure.

  • SH Proton: A key diagnostic signal for the thiol tautomer is a singlet observed at a very low field, typically in the range of δ 13.0-14.0 ppm .[3][4][5][7] This significant downfield shift is due to the acidic nature of the thiol proton.

  • NH Proton: For the thione tautomer, the N-H proton of the triazole ring resonates downfield, often around δ 8.5-9.0 ppm or higher, depending on the substitution.[3]

  • NH₂ Protons: If an amino group is present at the N4 position, its protons typically appear as a singlet around δ 5.2-5.9 ppm .[5][7]

  • Substituent Protons: Protons on the C5 and N4 substituents will appear in their expected aromatic (δ 7.0-8.5 ppm) and aliphatic (δ 0.8-4.5 ppm) regions.[1][2] The integration of these signals is crucial for confirming the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data, providing information about the carbon skeleton.

  • C=S Carbon (Thione): The most diagnostic signal is that of the C-3 carbon in its thione form (C=S). This carbon is significantly deshielded and appears at a very low field, typically in the range of δ 165-170 ppm .[3][6]

  • Triazole Ring Carbons: The other carbon atom in the triazole ring (C-5) appears further upfield, generally between δ 145-155 ppm .[6]

  • Substituent Carbons: Carbons of the aromatic and aliphatic substituents will resonate in their characteristic regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying functional groups and confirming the successful cyclization of the triazole ring from its thiosemicarbazide precursor.

  • Confirmation of Cyclization: The most critical observation is the disappearance of the C=O stretching band (typically seen at 1675-1684 cm⁻¹) of the starting acylthiosemicarbazide, which confirms that intramolecular dehydrative cyclization has occurred.[1][7]

  • N-H Stretch: A broad absorption band in the region of 3170-3260 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring in the thione form.[1] If an amino group is present at N4, its characteristic stretches also appear in this region (3200-3300 cm⁻¹).[5][7]

  • S-H Stretch: The S-H stretch of the thiol tautomer is typically weak and can be found around 2550-2750 cm⁻¹ .[5][7] Its presence or absence is a key indicator of the dominant tautomer in the solid state (for KBr pellets).

  • C=S Stretch (Thioamide): A strong band in the 1270-1290 cm⁻¹ region is attributed to the C=S stretching vibration, confirming the presence of the thione form.[1][3]

  • C=N Stretch: The stretching vibration of the endocyclic C=N bond of the triazole ring is observed around 1600-1650 cm⁻¹ .[1][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their structure. Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a commonly used technique.[8][9]

  • Molecular Ion Peak: In positive ion mode, the protonated molecular ion [M+H]⁺ is readily observed, allowing for the confirmation of the molecular formula.[8] The isotopic pattern, especially the [M+2] peak, can confirm the presence of sulfur.

  • Fragmentation Patterns: The fragmentation of 1,2,4-triazole derivatives often involves the cleavage at the sulfur atom and the substituents on the ring.[8] Common fragmentation pathways can involve the loss of the N4 substituent or cleavage of the C5 substituent.[8][10] A consistent fragment corresponding to the protonated 1,2,4-triazole core can serve as a useful structural marker.[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra are typically recorded in a solvent like methanol or ethanol.

  • π→π Transitions:* These high-energy transitions, associated with the aromatic triazole ring and any aryl substituents, typically result in strong absorption bands in the range of 250-290 nm .[11]

  • n→π Transitions:* Lower energy transitions, often attributed to the non-bonding electrons of the sulfur atom in the C=S group, can appear as a weaker absorption or a shoulder at longer wavelengths, sometimes around 300 nm .[11] The position and intensity of these bands can be influenced by the substituents and the polarity of the solvent.

Data Summary Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Functional Group ¹H NMR Range (ppm) ¹³C NMR Range (ppm) Notes
SH (Thiol) 13.0 - 14.0[4][5] N/A Broad singlet, D₂O exchangeable.
NH (Thione) 8.5 - 13.0+[3] N/A Broad singlet, D₂O exchangeable.
NH₂ (at N4) 5.2 - 5.9[5][7] N/A Singlet, integrates to 2H.
Aromatic-H 7.0 - 8.5[1] 120 - 140 Pattern depends on substitution.
Aliphatic-H 0.8 - 4.5[2] 10 - 60 Depends on proximity to heteroatoms.
C=S (Thione) N/A 165 - 170[3][6] Highly deshielded, key diagnostic peak.

| C5 (Triazole) | N/A | 145 - 155[6] | The other triazole ring carbon. |

Table 2: Characteristic FT-IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch 3170 - 3260[1] Medium-Strong, Broad Indicates thione tautomer.
S-H Stretch 2550 - 2750[5][7] Weak Indicates thiol tautomer.
C-H Aromatic 3000 - 3100 Medium-Weak
C-H Aliphatic 2850 - 2960 Medium
C=N Stretch 1600 - 1650[1][5] Medium-Strong Triazole ring vibration.

| C=S Stretch | 1270 - 1290[1] | Strong | Key indicator of the thione form. |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified triazole derivative.

  • Solvation: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).[3]

  • ¹H Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. Pay attention to the spectral width to include the low-field region (up to 15 ppm) for SH/NH protons.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum. This will require a longer acquisition time. Use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet Method)

  • Preparation: Grind 1-2 mg of the dry triazole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands.

Protocol 3: ESI-MS Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with mass spectrometry (i.e., volatile and able to support ionization).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography system (LC-MS).[9]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the fragmentation pattern if MS/MS (tandem mass spectrometry) is performed.

Conclusion

The structural characterization of 4,5-disubstituted-1,2,4-triazole-3-thiols is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and insight into the dominant tautomeric form in solution. FT-IR is crucial for identifying key functional groups and confirming the successful synthesis of the heterocyclic core. Mass spectrometry validates the molecular weight and offers clues to the molecule's stability and fragmentation, while UV-Vis spectroscopy sheds light on its electronic properties. By employing these techniques in concert, researchers and drug developers can establish the structure of these biologically important molecules with high confidence, a critical step in advancing new therapeutic agents from the laboratory to clinical application.

References

A consolidated list of all sources cited within this guide.

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 339-346.
  • El-wahaab, B. A., et al. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. ResearchGate.
  • ResearchGate. (n.d.). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. American Journal of Analytical Chemistry, 4(10), 27-33.
  • ResearchGate. (2013). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR.
  • RSC Publishing. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.
  • Movsumov, N. N., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8000.
  • Chen, C., et al. (2022). Discovery of[10][12][13]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules, 27(11), 3491. Retrieved from

  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. ScienceRise: Pharmaceutical Science, (5), 12-20.
  • Unknown Author. (n.d.). synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives.
  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.
  • Güven, N., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy, 24(5), 686-696.
  • Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 39(6).
  • ACS Omega. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
  • PMC. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.
  • Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[10][12][13]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

  • ResearchGate. (n.d.). Figure 3 UV-vis spectra of triazole-containing brush polymers.
  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • PMC. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.
  • PMC. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry.
  • MDPI. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
  • Bentham Science. (n.d.). Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • PubChem. (n.d.). 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR.
  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[10][12][13]triazole-3-carboxylic acid ethyl ester. Retrieved from

Sources

Exploratory

Solubility and stability studies of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Solubility and Stability of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the journey of a nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the journey of a novel chemical entity from discovery to a viable pharmaceutical product, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox but a cornerstone of successful development. For compounds such as 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a member of the biologically active 1,2,4-triazole class, its solubility and stability profiles are paramount.[1] These properties dictate its bioavailability, formulation strategies, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this promising triazole derivative, ensuring a robust and data-driven progression through the development pipeline.

Understanding the Molecule: 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

The subject of our study is a heterocyclic compound featuring a 1,2,4-triazole ring, which is a well-known pharmacophore associated with a wide range of biological activities. The thiol group at the 3-position is of particular interest, as it can exist in tautomeric equilibrium with its thione form. This thione-thiol tautomerism can significantly influence the molecule's physicochemical properties, including its solubility and reactivity, and must be considered throughout its characterization.[2] The butan-2-yl and phenyl substituents will also play a crucial role in defining its lipophilicity and crystalline structure.

Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is essential for everything from in vitro assay design to the development of a suitable dosage form. We will explore both thermodynamic and kinetic solubility.

Thermodynamic Solubility in Aqueous and Organic Media

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. This is a critical parameter for understanding the dissolution behavior of the solid form.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Saturated Solutions: An excess amount of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and relevant organic solvents like ethanol, methanol, DMSO, and acetonitrile).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: The shake-flask method is the gold standard for thermodynamic solubility determination due to its simplicity and direct measurement of the equilibrium state. The selection of solvents provides insights into the compound's polarity and potential for formulation in various vehicles.

pH-Solubility Profile

For ionizable compounds, solubility can be highly dependent on the pH of the medium. Given the potential for the triazole ring and the thiol group to exhibit acidic or basic properties, a pH-solubility profile is essential.

Experimental Protocol:

  • Buffer Preparation: A series of buffers with pH values ranging from 1 to 10 are prepared.

  • Solubility Determination: The shake-flask method described above is performed in each of these buffers.

  • Data Analysis: The solubility data is plotted against the pH to generate a pH-solubility profile. This can help in determining the pKa of the compound.

Data Presentation: Illustrative Solubility Data

Solvent/MediumTemperature (°C)Solubility (µg/mL)
Water25< 1 (Practically Insoluble)
PBS (pH 7.4)375.2
0.1 N HCl (pH 1.2)3725.8
Ethanol25> 1000 (Freely Soluble)
Methanol25> 1000 (Freely Soluble)
DMSO25> 2000 (Very Soluble)

Note: The data presented is for illustrative purposes.

Stability Studies: Ensuring Product Quality and Shelf-life

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[4][5]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[6] This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid_Hydrolysis 0.1 N HCl, 80°C, 24h HPLC_Analysis HPLC-UV/MS Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis 0.1 N NaOH, 80°C, 24h Base_Hydrolysis->HPLC_Analysis Oxidative 3% H2O2, RT, 24h Oxidative->HPLC_Analysis Photolytic ICH Q1B Light Exposure Photolytic->HPLC_Analysis Thermal 80°C, 75% RH, 48h Thermal->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Drug_Substance 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative Drug_Substance->Photolytic Drug_Substance->Thermal

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis: A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is treated with 0.1 N HCl or 0.1 N NaOH and heated. Samples are taken at various time points, neutralized, and analyzed by HPLC.[6]

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

  • Photostability: The solid drug substance and its solution are exposed to light as per ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80°C) with or without controlled humidity.

Rationale: These stress conditions mimic potential degradation pathways during manufacturing, storage, and administration. The identification of degradation products by techniques like LC-MS/MS is essential for understanding the degradation mechanism and for ensuring that the analytical method can separate and quantify these impurities.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

ICH Recommended Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Sample Preparation: Multiple batches of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol are packaged in containers that simulate the proposed commercial packaging.

  • Storage: The samples are placed in stability chambers maintained at the conditions specified by the ICH guidelines.[7]

  • Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and tested for appearance, assay, degradation products, and other relevant quality attributes.

  • Data Evaluation: The data is evaluated to determine if any significant changes have occurred over time. A "significant change" is defined as a failure to meet the established specifications.[4]

Illustrative Stability Data Summary (Accelerated Conditions: 40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3White to off-white powder99.50.35
6White to off-white powder99.10.68

Note: The data presented is for illustrative purposes.

Workflow for Stability Study Execution

Stability_Study_Workflow Batch_Selection Select ≥3 Primary Batches Protocol_Design Design Stability Protocol (ICH Q1A) Batch_Selection->Protocol_Design Storage Place in Stability Chambers (Long-term, Accelerated) Protocol_Design->Storage Sampling Pull Samples at Time Points Storage->Sampling Analysis Analyze for Quality Attributes (Assay, Impurities, etc.) Sampling->Analysis Data_Evaluation Evaluate Data for Trends & Significant Changes Analysis->Data_Evaluation Shelf_Life Establish Re-test Period/ Shelf-life Data_Evaluation->Shelf_Life

Sources

Foundational

Literature review on the biological activities of 1,2,4-triazole-3-thiol derivatives

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole-3-thiol Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazole nucleus is a foundational scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for diverse molecular interactions.[1] When functionalized with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in drug discovery.[2][3] This guide provides a comprehensive review of the synthesis, characterization, and multifaceted pharmacological applications of these compounds. We will delve into their potent antimicrobial, anticancer, anticonvulsant, and enzyme-inhibiting properties, elucidating the structure-activity relationships that govern their efficacy. Furthermore, this document furnishes detailed experimental protocols for both the synthesis of a representative derivative and a standard biological evaluation, offering a practical resource for researchers in the field.

The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Core in Medicinal Chemistry

The five-membered heterocyclic ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for other heterocycles like imidazole and oxazole, as well as the amide moiety. This structural mimicry, combined with its unique dipole character, hydrogen bonding capability, and relative rigidity, allows it to bind with high affinity to a wide range of biological receptors and enzymes.[2][4] The addition of a thiol (-SH) group at the C3 position introduces a critical functional handle. This group can exist in tautomeric equilibrium with its thione form (-C=S), a property that is often crucial for biological activity, particularly in coordinating with metal ions in enzyme active sites.[5]

The versatility of this scaffold has led to its incorporation into numerous clinically significant drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral drug ribavirin.[6] The ongoing exploration of novel derivatives continues to yield promising candidates for treating a spectrum of human diseases, from common infections to complex neurological disorders and cancers.[7][8]

Synthesis_Workflow start Acid Hydrazide + Isothiocyanate intermediate Acylthiosemicarbazide Intermediate start->intermediate Formation cyclization Base-catalyzed Cyclization (e.g., NaOH, reflux) intermediate->cyclization Treatment product 4,5-Disubstituted 1,2,4-Triazole-3-thiol cyclization->product Yields

Caption: A common synthetic pathway for 1,2,4-triazole-3-thiol derivatives.

Spectrum of Biological Activities

The therapeutic potential of 1,2,4-triazole-3-thiol derivatives is vast. Their ability to interact with diverse biological targets underpins their efficacy across multiple disease categories. [7][8]

Antimicrobial Activity

Derivatives of this class have demonstrated significant activity against a range of pathogenic bacteria and fungi. [2]The search for new antimicrobial agents is critical due to the rise of drug-resistant strains. [6]

  • Antibacterial: Many synthesized compounds exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. [6][9][10]In some studies, novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed antibacterial effects superior to the standard drug streptomycin against S. aureus. [6]Compound (TRN4) showed moderate inhibition against resistant Pseudomonas aeruginosa, even when the reference drug cefepime was inactive. [10]* Antifungal: Potent antifungal effects have been observed, particularly against species like Microsporum gypseum and Candida albicans. [6][11]Several derivatives have shown activity comparable or superior to the standard drug ketoconazole. [6] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The thione/thiol group is believed to play a role by chelating with metal ions crucial for enzyme function.

Table 1: Selected Antimicrobial Activities of 1,2,4-Triazole-3-thiol Derivatives

Compound Class Test Organism Activity Metric Result Reference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Zone of Inhibition Superior to streptomycin for some derivatives [6]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Pseudomonas aeruginosa Zone of Inhibition Promising activity observed [12]
Thiazolidenone derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Candida albicans Zone of Inhibition Highest activity among tested compounds [12]

| S-substituted derivatives of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC | 31.25 - 62.5 µg/mL | [9]|

Anticancer Activity

The 1,2,4-triazole scaffold is a key component of many anticancer agents. Derivatives incorporating the 3-thiol moiety have shown promising cytotoxic and antiproliferative effects against various cancer cell lines. [2][7]

  • Cytotoxicity: Hydrazone derivatives of 1,2,4-triazole-3-thiol have demonstrated moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC50 values in the 2–17 µM range. [4]Some compounds showed enhanced cytotoxicity against triple-negative breast cancer cells, which are notoriously difficult to treat. [4]* Mechanism of Action: The anticancer effects are often linked to the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. [4]Other proposed mechanisms include the induction of apoptosis and the inhibition of cell migration. * Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., -OH, -OCH3) on aromatic rings attached to the triazole core often enhances antitumor activity. [2]For example, a pyridine-linked triazole with a 4-bromobenzylthio group showed potent activity against murine melanoma (B16F10) cells. [13] Table 2: Selected Anticancer Activities of 1,2,4-Triazole-3-thiol Derivatives

    Compound Class Cell Line Activity Metric Result Reference
    Hydrazone derivatives Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (PANC-1) EC50 2–17 µM [4]
    Pyridine-linked triazoles Murine Melanoma (B16F10) IC50 41.12µM - 61.11µM [13]
    Triazolo[3,4-b]t[6][7][14]hiadiazole derivatives Breast Cancer (MCF-7) IC50 110.4 µg/ml [15]

    | Furan/Thiophene-linked triazoles | Prostate Cancer (PC3) | Cytotoxicity | Significant activity for some derivatives | [16]|

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the development of new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing need. [17]1,2,4-triazole derivatives have emerged as a promising class of compounds with potent anticonvulsant properties. [17][18][19]

  • Efficacy in Preclinical Models: These compounds have been evaluated in standard animal models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. [17][18]Several derivatives have shown anticonvulsant activity significantly more potent than the widely used drug valproate. [18][19]For instance, 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited an ED50 of 35.2 mg/kg, which was about 5.5 times more potent than valproate in the MES test. [18]* Pharmacoresistant Epilepsy: Importantly, some derivatives are effective in the 6 Hz model, which is a well-established preclinical screen for drugs that may be effective against pharmacoresistant epilepsy. [19]* Mechanism of Action: While the exact mechanisms are still under investigation, potential targets include the GABAergic system and voltage-gated sodium channels. [18][20]Some studies suggest the anticonvulsant activity is achieved via molecular mechanisms different from existing drugs like loreclezole. [18]Additionally, some compounds exhibit reactive oxygen species (ROS) scavenging activity, which may contribute to their neuroprotective effects, as oxidative stress is implicated in the pathogenesis of epilepsy. [19] Table 3: Selected Anticonvulsant Activities of 1,2,4-Triazole-3-thione Derivatives

    Compound Seizure Model Activity Metric Result Reference
    5-(3-chlorophenyl)-4-(4-fluorophenyl)-...-3-thione (3a) MES (mice) ED50 35.2 mg/kg [18]
    4-(2,4-difluorophenyl)-5-(4-chlorophenyl)-...-3-thione (13a) MES (mice) ED50 80–108.9 mg/kg [18]
    TP-427 6 Hz (mice) ED50 40.9 to 64.9 mg/kg [19]

    | (S)-(+)-...-triazole-3-thione (5b) | Corneal Kindling | Antiepileptogenic | Promising candidate with low neurotoxicity | [20]|

Enzyme Inhibition

The ability of the triazole-thiol scaffold to interact with enzyme active sites makes it a valuable template for designing potent enzyme inhibitors. [21]

  • Cholinesterase Inhibition: Derivatives have shown excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [16][21]Some novel compounds have reported IC50 values in the nanomolar range for both enzymes. [16]* α-Glucosidase Inhibition: Several series of triazoles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. [22][23]This makes them attractive candidates for the development of new anti-diabetic agents. Some derivatives have shown inhibitory activity greater than the standard drug, acarbose. [23]* Metallo-β-Lactamase (MBL) Inhibition: MBLs are enzymes that confer bacterial resistance to β-lactam antibiotics. The triazole-thiolate pharmacophore is critical for interacting with the zinc ions in the MBL active site, and derivatives have been developed as MBL inhibitors to restore the efficacy of antibiotics. [5]

Antiviral Activity

The 1,2,4-triazole ring is a core component of several antiviral drugs. [1][6]Research has shown that 1,2,4-triazole-3-thiol derivatives, including thioglycosides and other S-substituted compounds, possess activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV/HCV), and influenza virus. [24][25][26]Their mechanism often involves the inhibition of crucial viral enzymes like reverse transcriptase or helicase. [26][27]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis of a representative compound and for a common biological screening assay.

Synthesis Protocol: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for synthesizing 4,5-disubstituted triazoles. [12][28]It involves the formation of a dithiocarbazinate salt followed by cyclization with hydrazine.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • Step 1: Preparation of Potassium 3-isonicotinoyldithiocarbazinate.

    • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • Add isonicotinic acid hydrazide (0.1 mol) to the solution and cool the mixture to below 10°C in an ice bath.

    • Add carbon disulfide (0.1 mol) dropwise with constant stirring over 30 minutes, ensuring the temperature remains low.

    • Continue stirring for an additional 4-6 hours at room temperature.

    • Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Step 2: Cyclization to form 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

    • Reflux a suspension of the potassium salt (0.05 mol) and hydrazine hydrate (0.1 mol) in water (50 mL) for 8-10 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas will be observed (perform in a well-ventilated fume hood).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with glacial acetic acid to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure triazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [29][12]

Biological Assay Protocol: Antibacterial Agar-Well Diffusion Method

This protocol describes a standard method for screening compounds for antibacterial activity. [10][12] Materials:

  • Synthesized triazole derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., Gentamicin solution)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into the bacterial inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution (at a known concentration) into a separate well.

  • Controls: Add the positive control (antibiotic) and negative control (solvent) to separate wells on the same plate.

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antibacterial activity.

Trustworthiness: This method is a self-validating system. The inclusion of positive and negative controls is critical. The positive control ensures that the bacteria are susceptible and the assay conditions are correct, while the negative control confirms that the solvent has no intrinsic antibacterial activity.

Biological_Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening synthesis Synthesize & Purify Triazole Derivatives characterization Structural Confirmation (NMR, MS, FTIR) synthesis->characterization primary_assay Primary Assay (e.g., Agar Diffusion) characterization->primary_assay Submit for Testing hit_id Identify 'Hits' (Active Compounds) primary_assay->hit_id dose_response Dose-Response Assay (Determine IC50/MIC) hit_id->dose_response lead_opt Lead Optimization (SAR Studies) dose_response->lead_opt

Caption: High-level workflow for the discovery of bioactive triazole derivatives.

Conclusion and Future Outlook

The 1,2,4-triazole-3-thiol framework represents a highly versatile and pharmacologically significant scaffold. The derivatives synthesized from this core have consistently demonstrated a wide array of potent biological activities, including antimicrobial, anticancer, and anticonvulsant effects. [8][11]The straightforward and adaptable synthetic routes allow for extensive chemical modification, enabling researchers to fine-tune molecular properties to optimize potency and selectivity for specific biological targets. [1][14] Future research should focus on leveraging computational tools like molecular docking to design derivatives with enhanced binding affinity for specific enzymes or receptors. [16][20]The exploration of novel condensed heterocyclic systems built upon the triazole-thiol ring is also a promising avenue for discovering compounds with unique biological profiles. [28]As the challenge of drug resistance and the need for more effective therapeutics for complex diseases persist, 1,2,4-triazole-3-thiol derivatives will undoubtedly remain a focal point of innovation in medicinal chemistry.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. MDPI.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Screening Investigation of Novel 1,2,4-Triazole-3-Thione Deriv
  • Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives.
  • Synthesis of ١,٢,٤-triazole-٣-thiol deriv
  • Synthesis and antimicrobial activity of s-substituted deriv
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP).
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis.
  • SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPH
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-g
  • Biological features of new 1,2,4-triazole derivatives (a liter
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Overview of the biological activities of 1,2,4-triazole-3-thiol...
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv
  • A Literature Review Focusing on the Antiviral Activity of [6][7][18]and-[7][14][18]triazoles.

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI.
  • review of the latest research on the antiviral potential of 1, 2, 4- triazole deriv
  • A Literature Review Focusing on the Antiviral Activity of [6][7][18]and-[7][14][18]triazoles. PubMed.

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of Antiproliferative Potency of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

[1] Introduction & Scientific Rationale The Compound Class The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Letrozole, Fluconazole)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

The Compound Class

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Letrozole, Fluconazole). The specific derivative 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol represents a strategic modification where the N4-position is substituted with a sec-butyl group and the C5-position with a phenyl ring.

Mechanistic Significance:

  • Lipophilicity Modulation: The sec-butyl group increases the logP (partition coefficient) compared to methyl or ethyl analogs, potentially enhancing membrane permeability.

  • Pharmacophore Geometry: The 1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is critical for binding to biological targets, such as the heme iron of CYP450 enzymes or the ATP-binding pockets of kinases (e.g., EGFR).

  • Redox Activity: The thiol group can act as a nucleophile or participate in redox cycling, potentially inducing Reactive Oxygen Species (ROS)-mediated apoptosis in cancer cells.

Objective

To accurately determine the half-maximal inhibitory concentration (


) of the target compound against human cancer cell lines using a metabolic activity assay (MTT), while controlling for solubility-induced artifacts common to lipophilic triazoles.

Experimental Design: The Self-Validating System

To ensure data integrity, this protocol employs a "Self-Validating" design. Every plate must contain internal controls that flag experimental error (e.g., edge effects, pipetting errors) independent of the drug's activity.

Cell Line Selection
Cell LineTissue OriginRationale for Triazole Screening
MCF-7 Breast AdenocarcinomaSensitive to ROS-inducing agents; standard for hormone-responsive drug discovery.
A549 Lung CarcinomaHigh metabolic rate; robust model for evaluating general cytotoxicity.
HeLa Cervical CancerHistorical benchmark; useful for comparing potency against literature values of other triazoles.
HDF / HEK293 Normal Fibroblasts/KidneyCritical Counter-Screen: Determines selectivity index (SI). High potency is useless if it kills normal cells equally.
Reagent Preparation & Solubility Management

Challenge: 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol is hydrophobic. Solution:

  • Stock Solution: Dissolve 10 mg of compound in 100% DMSO to create a 10 mM or 20 mM stock. Vortex for 2 minutes.

  • Storage: Aliquot into amber tubes (thiol is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in complete media immediately before use. Final DMSO concentration must never exceed 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Detailed Protocol: MTT Cell Viability Assay

Principle: The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (yellow) to insoluble formazan (purple).[1] This conversion occurs only in metabolically active cells.[1]

Phase 1: Seeding (Day 0)
  • Harvest Cells: Trypsinize cells when they reach 70-80% confluency.

  • Count: Use a hemocytometer or automated counter. Viability must be >95%.

  • Seed: Dispense 100 µL/well into a 96-well plate.

    • Adherent cells (MCF-7, A549): 3,000 - 5,000 cells/well.

    • Fast-growing cells (HeLa): 2,000 - 3,000 cells/well.

  • Edge Effect Mitigation: Fill the outer perimeter wells (Row A, Row H, Col 1, Col 12) with 200 µL PBS only. Do not seed cells here. This prevents evaporation artifacts.

  • Incubate: 24 hours at 37°C, 5%

    
    .
    
Phase 2: Treatment (Day 1)
  • Visual Check: Confirm cells are attached and flattened.

  • Compound Dilution: Prepare a 2-fold or 3-fold serial dilution series in culture media (e.g., 100 µM

    
     0.1 µM).
    
  • Application:

    • Aspirate old media carefully.[1]

    • Add 100 µL of treatment media per well.[2][3]

    • Replicates:

      
       or 
      
      
      
      wells per concentration.
  • Controls (Mandatory):

    • Negative Control: Media + 0.5% DMSO (matches highest solvent load).

    • Positive Control:[1] Doxorubicin (10 µM) or Cisplatin (20 µM).

    • Blank: Media only (no cells) + MTT (to subtract background absorbance).

  • Incubate: 48 to 72 hours.

Phase 3: Readout (Day 3/4)
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Final concentration: 0.45 mg/mL.[2][4]

  • Incubation: Return to incubator for 3–4 hours. Note: Check for purple precipitate under microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 15 minutes (protected from light).

  • Measurement: Measure Absorbance (OD) at 570 nm (reference wavelength 630 nm).

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

MTT_Workflow Stock Compound Stock (10mM in DMSO) Treatment Drug Treatment (Serial Dilution) Stock->Treatment Dilute in Media Seeding Cell Seeding (3k-5k cells/well) Incubation1 Attachment (24h, 37°C) Seeding->Incubation1 Incubation1->Treatment Incubation2 Exposure (48-72h) Treatment->Incubation2 MTT_Add Add MTT Reagent (4h Incubation) Incubation2->MTT_Add Solubilization Solubilize Formazan (100µL DMSO) MTT_Add->Solubilization Crystals Form Readout Measure OD (570nm) Solubilization->Readout

Caption: Step-by-step workflow for the MTT viability assay using 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Proposed Mechanism of Action

Triazole-3-thiols often act via ROS generation or kinase inhibition. The diagram below illustrates the pathway leading to reduced MTT conversion.

Mechanism Compound 4-(butan-2-yl)-5-phenyl -1,2,4-triazole-3-thiol CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target1 Mitochondrial ETC (Complex I/III) CellEntry->Target1 Target2 Kinase Inhibition (e.g., EGFR/VEGFR) CellEntry->Target2 ROS ROS Generation (Oxidative Stress) Target1->ROS MitoDysfunction Mitochondrial Potential Loss Target2->MitoDysfunction ROS->MitoDysfunction EnzymeLoss Inactivation of Dehydrogenases MitoDysfunction->EnzymeLoss NoFormazan Reduced Formazan Production EnzymeLoss->NoFormazan MTT Assay Signal Drop

Caption: Mechanistic pathway connecting triazole compound exposure to the loss of metabolic signal in MTT assays.

Data Analysis & Troubleshooting

Calculation

Calculate % Viability for each well:



Plot


 vs. 

Viability using non-linear regression (Sigmoidal dose-response, variable slope) to derive the

.
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Media phenol red interference or protein precipitation.Use phenol red-free media; ensure complete DMSO solubilization.
Precipitation Compound insolubility at high concentrations (>100 µM).Check stock for crystals; verify solubility limit; lower max test concentration.
Edge Effect Evaporation in outer wells.Do not use outer wells for data. Fill with PBS.
Variable Data Inconsistent seeding or pipetting.Use a multichannel pipette; vortex cell suspension frequently during seeding.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link

  • Al-Soud, Y. A., et al. (2010). Synthesis and antitumor activity of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 321-328. (Demonstrates triazole-thiol anticancer potential).[5][6][7] Link

  • Stockert, J. C., et al. (2012). Assays for viability: a methodological review. Acta Histochemica, 114(8), 785-796. Link

Sources

Application

Title: Dual-Tautomer Molecular Docking Strategies for 1,2,4-Triazole-3-Thiol Derivatives Targeting Metalloenzymes and Kinases

Application Note: Molecular Docking of 1,2,4-Triazole-3-Thiol Derivatives Abstract & Scope The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum bioactivity r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of 1,2,4-Triazole-3-Thiol Derivatives

Abstract & Scope

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial (Urease, CYP51 inhibition) to anticancer (EGFR, Tubulin inhibition) effects. However, in silico modeling of this scaffold presents a unique challenge: thione-thiol tautomerism .

Standard high-throughput docking pipelines often arbitrarily select the low-energy thione tautomer, potentially missing critical binding modes where the thiol (or thiolate) form coordinates with active site metal ions (e.g., Ni²⁺ in Urease, Fe²⁺ in CYP51). This Application Note provides a validated, high-fidelity protocol for docking these derivatives, emphasizing tautomer-specific library generation and metal-coordination constraints.

Mechanistic Rationale & Target Selection

Successful docking requires understanding the electronic environment of the target. We categorize targets for this scaffold into two distinct classes requiring modified protocols:

Target ClassRepresentative EnzymeKey Interaction MechanismCritical Protocol Consideration
Metalloenzymes Urease (Jack Bean / H. pylori)Metal Chelation: The sulfur atom (thiolate) coordinates with the bi-nickel center.Must allow S-metal interaction; often requires deprotonated ligand state.
Metalloenzymes CYP51 (14

-demethylase)
Heme Coordination: The triazole N4 or N2 coordinates with Heme Iron.Grid box must center on Heme; constraints on N-Fe distance.
Kinases EGFR (Tyrosine Kinase)H-Bonding/Hydrophobic: Interaction with Met793 (hinge) and Cys797.Thione form is often favored for H-bond donor/acceptor matching.
Computational Workflow: The "Dual-Tautomer" Protocol

Unlike standard protocols, this workflow mandates the generation of both tautomeric forms.

Step 3.1: Ligand Preparation (The Bifurcated Path)
  • Structure Generation: Draw the 2D structure of the derivative.

  • Tautomer Enumeration: Generate both the 1H-1,2,4-triazole-3-thione (keto-analog) and 1H-1,2,4-triazole-3-thiol (enol-analog) forms.

  • Ionization: For metalloenzyme targets (Urease), generate the thiolate anion (deprotonated -S⁻) if the pH is > 7.4 or if the active site contains Lewis acids (Ni²⁺) that lower the pKa of the thiol.

  • Energy Minimization: Minimize using the MMFF94 force field.

    • Note: Do not rely solely on semi-empirical methods (PM3) for tautomer ratios, as the protein environment shifts the equilibrium.

Step 3.2: Protein Preparation
  • Crystal Retrieval: Download PDB ID 4H9M (Jack Bean Urease) or 1M17 (EGFR).

  • Solvent & Ion Management:

    • Remove water molecules unless they bridge the ligand and protein (common in kinases).

    • CRITICAL: Retain metal ions (Ni²⁺ for Urease). Ensure the charge is set to +2.0.

  • Protonation: Add hydrogens using a network optimization algorithm (e.g., H-bond optimizer in Maestro or PDB2PQR) at pH 7.4.

Step 3.3: Grid Generation & Docking
  • Software: AutoDock Vina / Glide / GOLD.

  • Grid Box: Center on the co-crystallized ligand.

    • Urease: Box must encompass the bi-nickel center (~60x60x60 Å).

    • Exhaustiveness: Set to high (value 32-64 in Vina) to sample the rotational flexibility of the S-linker.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling the triazole-thiol scaffold.

DockingWorkflow Start Input: 1,2,4-Triazole-3-Thiol Derivative TautomerGen Tautomer Enumeration (LigPrep / OpenBabel) Start->TautomerGen FormA Form A: Thione (C=S, N-H) TautomerGen->FormA FormB Form B: Thiol (C-SH, N:) TautomerGen->FormB FormC Form C: Thiolate Anion (C-S-, N:) TautomerGen->FormC TargetCheck Target Class Selection FormA->TargetCheck FormB->TargetCheck FormC->TargetCheck PathKinase Kinase (EGFR) Hydrophobic Pocket TargetCheck->PathKinase No Metal Ions PathMetallo Metalloenzyme (Urease) Metal Center TargetCheck->PathMetallo Metal Ions Present DockKinase Docking: Thione & Thiol (Focus: H-Bonds) PathKinase->DockKinase Priority: Form A DockMetallo Docking: Thiol & Thiolate (Focus: Metal Coord) PathMetallo->DockMetallo Priority: Form C Analysis Interaction Profiling (PLIP / Discovery Studio) DockKinase->Analysis DockMetallo->Analysis

Figure 1: Decision matrix for docking triazole-thiol derivatives based on target enzyme characteristics.

Case Study: Urease Inhibition (Protocol Validation)

This section details the specific interactions expected when docking a 1,2,4-triazole-3-thiol derivative into the Urease active site (PDB: 4H9M).

Experimental Setup:

  • Ligand: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]

  • Algorithm: AutoDock Vina 1.2.0 (Forcefield: Vina).

  • Grid Center: X: 19.4, Y: -57.2, Z: -23.5 (Active site of Canavalia ensiformis urease).

Results & Validation Criteria: A successful dock must exhibit the following interactions (RMSD < 2.0 Å from reference inhibitors like Acetohydroxamic Acid):

Interaction TypeResidue/AtomDistance (Å)Significance
Metal Coordination Ni 3001 / Ni 3002 2.1 - 2.4The thiolate sulfur (S⁻) bridges the two Nickel ions.
Hydrogen Bond His 492 2.8 - 3.2Stabilizes the N4-amino group or triazole ring nitrogen.
Hydrogen Bond Asp 360 2.7 - 3.0Proton donor to the triazole nitrogen.
Pi-Pi Stacking His 593 3.5 - 4.0Interaction with the phenyl substituent of the triazole.

Interaction Pathway Diagram:

UreaseInteraction Ligand Triazole-Thiolate (Ligand) Ni1 Ni (3001) Ligand->Ni1 Coordination (S- atom) Ni2 Ni (3002) Ligand->Ni2 Coordination (S- atom) His492 His 492 Ligand->His492 H-Bond (N4-NH2) Asp360 Asp 360 Ligand->Asp360 H-Bond (Triazole N) His593 His 593 Ligand->His593 Pi-Pi T-shaped (Phenyl Ring) KC KC (Carbamylated Lys) Ni1->KC Ni2->KC

Figure 2: Interaction map of triazole-thiolate within the Urease bi-nickel active site.

Troubleshooting & Optimization
  • Problem: Ligand fails to coordinate with Nickel.

    • Cause: Vina's scoring function treats metals as steric spheres.

    • Solution: Use AutoDock4 with specialized metal parameters (Zn/Ni parameters) or manually define a distance constraint (e.g., in Glide, set a metal-coordination constraint).

  • Problem: High positive binding energy.

    • Cause: Steric clash between the bulky phenyl group and the active site flap (Met317).

    • Solution: Perform "Induced Fit Docking" (IFD) to allow side-chain flexibility of Met317 and His322.

References
  • Kalfa, A., et al. (2019). "Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking." Indian Journal of Chemistry - Section B.

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor." ACS Omega.

  • El-Shersef, M., et al. (2025). "Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors." ACS Omega.

  • Han, X., et al. (2013). "Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group." RSC Advances.

  • Benchchem Protocols. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives."

Sources

Method

Application Note: In Vivo Evaluation of Anti-Inflammatory Activity for Novel Triazole Scaffolds

[1][2][3] Abstract Triazole derivatives (1,2,3-triazoles and 1,2,4-triazoles) have emerged as privileged scaffolds in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for amide and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

Triazole derivatives (1,2,3-triazoles and 1,2,4-triazoles) have emerged as privileged scaffolds in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for amide and ester linkages. Their pharmacological efficacy often stems from dual inhibition of the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways, offering potent anti-inflammatory effects with reduced gastric toxicity compared to traditional NSAIDs. This guide provides a rigorous, standardized workflow for evaluating these compounds in vivo, prioritizing the Carrageenan-Induced Paw Edema model for acute screening and Adjuvant-Induced Arthritis (AIA) for chronic evaluation.

Mechanistic Rationale

To design a valid in vivo study, one must understand the temporal cascade of inflammation. The anti-inflammatory activity of triazoles is typically evaluated against the biphasic response of carrageenan-induced edema:

  • Early Phase (0–2 h): Mediated by the release of histamine, serotonin, and bradykinin.[1]

  • Late Phase (3–6 h): Mediated by the release of prostaglandins (PGs) via COX-2 induction and leukotrienes via 5-LOX.

Key Insight: Most triazole hybrids exert their maximum effect during the late phase , correlating with COX-2/5-LOX inhibition and suppression of TNF-


 and IL-6 cytokines.
Pathway Visualization: Triazole Intervention Points

InflammationPathway Stimulus Inflammatory Stimulus (Carrageenan/Adjuvant) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (PGE2) (Pain, Edema, Fever) COX2->PGs LTs Leukotrienes (Chemotaxis, Vascular Permeability) LOX5->LTs Triazole Triazole Compound (Dual Inhibitor) Triazole->COX2 Inhibits (Active Site Binding) Triazole->LOX5 Inhibits

Figure 1: Mechanism of Action. Triazole compounds typically target the arachidonic acid cascade, inhibiting COX-2 and 5-LOX to reduce downstream inflammatory mediators.

Prerequisite: Acute Oral Toxicity (OECD 423)

Critical Safety Check: Before efficacy testing, you must determine the safe dosage range. Administering an effective dose that is close to the toxic dose invalidates the study.

  • Guideline: OECD Guideline 423 (Acute Toxic Class Method).[2][3]

  • Animals: Female Wistar rats or Swiss albino mice (n=3 per step).

  • Protocol:

    • Fast animals overnight.

    • Administer compound orally at starting dose (e.g., 300 mg/kg).[4]

    • Observe individually for first 30 mins, then periodically for 24 hours.

    • Endpoint: Mortality or severe toxicity.[4]

    • Decision: If no mortality, increase dose to 2000 mg/kg. If mortality occurs, decrease dose to 50 mg/kg.

  • Output: Determines the

    
     cutoff.
    
    • Therapeutic Dose Selection: Typically

      
       and 
      
      
      
      of the maximal safe dose are selected for efficacy studies (e.g., 20 mg/kg and 50 mg/kg).

Primary Protocol: Carrageenan-Induced Paw Edema

This is the "Gold Standard" for screening triazole derivatives.

Experimental Design[3][4][8]
  • Animals: Wistar albino rats (150–200 g), n=6 per group.

  • Groups:

    • Vehicle Control: Saline/CMC (0.5%).

    • Positive Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).

    • Test Group Low: Triazole Compound (e.g., 20 mg/kg).

    • Test Group High: Triazole Compound (e.g., 50 mg/kg).

Step-by-Step Workflow
  • Preparation: Fast animals for 12 hours with free access to water.

  • Baseline Measurement (

    
    ):  Mark the right hind paw at the malleolus (ankle joint). Measure the initial paw volume using a Digital Plethysmometer  (water displacement method).
    
  • Drug Administration: Administer vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.[1]

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda-carrageenan in saline) into the sub-plantar tissue of the right hind paw.

  • Time-Course Measurement (

    
    ):  Measure paw volume at 1, 3, 5, and 24 hours post-induction.
    
Workflow Visualization

Workflow Step1 Step 1: Fasting (12 Hours) Step2 Step 2: Baseline (V0) Plethysmometer Step1->Step2 Step3 Step 3: Treatment (Triazole/Control) Step2->Step3 -1 Hour Step4 Step 4: Induction (1% Carrageenan) Step3->Step4 0 Hour Step5 Step 5: Measurements (1h, 3h, 5h, 24h) Step4->Step5 +1 to +24 Hours

Figure 2: Experimental timeline for the acute inflammation assay. Timing of drug administration relative to induction is critical.

Data Analysis

Calculate the Percentage Inhibition (


) for each time point:


Data Presentation Template:

GroupDose (mg/kg)Mean Paw Edema Volume (mL) ± SEM% Inhibition (3h)% Inhibition (5h)
Vehicle -0.85 ± 0.05--
Indomethacin 100.32 ± 0.0362.3%75.1%
Triazole-A 200.55 ± 0.0435.2%42.0%
Triazole-A 500.38 ± 0.0455.1%68.5%

Secondary Protocol: Adjuvant-Induced Arthritis (AIA)

For triazoles intended to treat chronic conditions like Rheumatoid Arthritis.

  • Induction: Injection of Freund's Complete Adjuvant (FCA) (0.1 mL containing Mycobacterium butyricum) into the sub-plantar region.

  • Duration: 21 Days.

  • Dosing: Daily oral administration starting from Day 0 (Prophylactic) or Day 14 (Therapeutic).

  • Endpoints:

    • Paw Volume: Measured on Days 0, 7, 14, 21.

    • Arthritic Index: Scoring of secondary lesions (ears, tail, non-injected paw).

    • Histopathology: Tibiotarsal joint erosion, pannus formation.

Biochemical Validation (Molecular Anchoring)

To elevate the study from "phenotypic observation" to "molecular validation," you must quantify specific markers in the paw tissue or serum at the end of the experiment.

  • Cytokine Analysis: Use ELISA kits to measure TNF-

    
      and IL-6 . Triazoles often suppress these cytokines significantly more than standard NSAIDs.
    
  • Oxidative Stress: Measure Malondialdehyde (MDA) and Superoxide Dismutase (SOD) levels in liver/paw homogenate.

  • Gastric Ulcerogenic Index:

    • Rationale: A major advantage of triazoles over NSAIDs is reduced gastric toxicity.

    • Method: Remove stomach, open along greater curvature, and score mucosal damage (0 = normal, 5 = heavy bleeding).

Statistical Analysis

  • Software: GraphPad Prism.

  • Method: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the Vehicle Control).

  • Significance:

    
     is the minimum threshold.
    

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[3] OECD Publishing. Link

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[5][6] British Journal of Pharmacology. Link

  • Abdellatif, K.R.A., et al. (2021). 1,2,4-Triazole/pyrazole hybrids as potential anti-inflammatory agents: Synthesis, biological evaluation, and molecular docking study. Bioorganic Chemistry. Link

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[7] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Aliaa, M., et al. (2024). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors. ACS Omega. Link

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Triazole Thiols in Biological Samples

Introduction Triazole thiols represent a significant class of compounds in pharmaceutical development, known for their diverse therapeutic activities, including antifungal and anticancer properties.[1][2][3] Accurate qua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triazole thiols represent a significant class of compounds in pharmaceutical development, known for their diverse therapeutic activities, including antifungal and anticancer properties.[1][2][3] Accurate quantification of these molecules in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[4][5] However, the inherent reactivity and potential for instability of the thiol group present considerable analytical challenges.[6] This application note provides a comprehensive guide for the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of triazole thiols in biological samples.

Pre-Analytical Considerations: Ensuring Sample Integrity

The journey to accurate quantification begins well before the sample reaches the analytical instrument. The high susceptibility of thiols to oxidation necessitates meticulous sample handling to preserve the integrity of the analyte.[6]

Causality of Experimental Choices:

  • Anticoagulant Selection: For blood-derived matrices, the choice of anticoagulant is critical. While various anticoagulants are available, K2-EDTA is often preferred as it chelates divalent cations that can catalyze thiol oxidation.

  • Immediate Processing and/or Stabilization: Whenever possible, plasma or serum should be separated from whole blood within one hour of collection. If immediate analysis is not feasible, the addition of a stabilizing agent is crucial. Acidification of the sample (e.g., with a small volume of concentrated formic or phosphoric acid) can significantly slow the rate of oxidation by protonating the thiol group.

  • Storage Conditions: Samples should be stored at ≤ -70°C to minimize enzymatic activity and chemical degradation.[7] Freeze-thaw cycles must be kept to a minimum as they can lead to sample degradation and variability.

The Critical Role of Derivatization

Direct analysis of thiols by LC-MS/MS can be hampered by poor chromatographic retention, low ionization efficiency, and on-column oxidation. Derivatization of the thiol group is a key strategy to overcome these limitations.

Mechanism and Rationale:

The most common derivatization strategy involves alkylation of the sulfhydryl group with a reagent that introduces a stable, readily ionizable moiety. N-ethylmaleimide (NEM) is a widely used alkylating agent that reacts specifically with thiols under mild conditions.[8] This reaction forms a stable thioether linkage, effectively "capping" the reactive thiol and improving its chromatographic behavior and ionization efficiency in positive ion mode electrospray ionization (ESI).

Alternative Derivatization Reagents:

ReagentReaction PrincipleAdvantages
Iodoacetamide (IAM) AlkylationReadily available, effective for many thiols.
4,4'-dithiodipyridine (DTDP) Disulfide ExchangeSpecific for thiols, can be used for quantification.[9]
Diethyl 2-methylenemalonate (EMM) Michael AdditionCan react with thiols under acidic conditions, preserving the oxidation state of other molecules.[10][11]

Sample Preparation: Isolating the Analyte

The complexity of biological matrices necessitates a robust sample preparation protocol to remove interfering substances like proteins and phospholipids, which can cause ion suppression and contaminate the analytical system.[12][13][14]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and high-throughput method suitable for many applications.[14][15]

Step-by-Step Methodology:

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Rationale: Acetonitrile is a highly effective precipitating agent that also offers good solubility for a wide range of drug molecules.[14] The use of a 3:1 solvent-to-sample ratio is generally sufficient for complete protein removal.

Protocol 2: Solid-Phase Extraction (SPE)

For cleaner extracts and improved sensitivity, solid-phase extraction is the preferred method.[15]

Step-by-Step Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 4% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Rationale: Mixed-mode SPE provides orthogonal retention mechanisms (ion exchange and reversed-phase), resulting in superior cleanup compared to single-mode SPE. This is particularly beneficial for removing phospholipids that can cause significant matrix effects.[12]

LC-MS/MS Analysis: Separation and Detection

The heart of the analytical method is the chromatographic separation and mass spectrometric detection of the derivatized triazole thiol.

Chromatographic Conditions

A reversed-phase separation on a C18 column is typically employed. Gradient elution is often necessary to achieve adequate separation from endogenous matrix components.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% to 95% B over 5 minutesProvides a robust separation for a variety of triazole thiols.
Injection Volume 5 µLA balance between sensitivity and on-column loading.
Mass Spectrometric Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[16]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Derivatization with NEM introduces a readily protonated site.
MRM Transitions Analyte-specific precursor > product ionsTo be optimized for each specific triazole thiol derivative.
Collision Energy Optimized for each transitionMaximizes the intensity of the product ion.
Dwell Time 50-100 msEnsures a sufficient number of data points across the chromatographic peak.

Workflow for LC-MS/MS Method Development

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Stabilize Stabilization & Derivatization Sample->Stabilize Extract Extraction (PPT or SPE) Stabilize->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Triazole Compounds in Aqueous Media for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet critical challenge of poor aqueous solubility of triazole compounds in bioassays. Inconsistent or inaccurate results in biological assays can often be traced back to solubility issues, leading to underestimated activity and flawed structure-activity relationships (SAR).[1][2] This resource is designed to equip you with the knowledge and practical protocols to ensure your triazole compounds remain in solution, leading to reliable and reproducible data.

Understanding Triazole Solubility: The Root of the Problem

Triazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[3][4] However, their often-hydrophobic nature presents a significant hurdle for in vitro and in vivo testing, which predominantly occurs in aqueous environments.[5] The parent 1H-1,2,3-triazole and 1H-1,2,4-triazole are water-soluble; however, the addition of various substituents to the core triazole ring to enhance biological activity often increases lipophilicity, thereby reducing aqueous solubility.[3]

The primary challenge arises when a triazole compound, typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) for stock solutions, is diluted into an aqueous assay buffer.[1][6] This sudden change in the solvent environment can cause the compound to precipitate out of solution, a phenomenon often referred to as "crashing out."[6] This precipitation reduces the effective concentration of the compound available to interact with the biological target, leading to erroneous results.[1]

Troubleshooting Guide: From Simple Fixes to Advanced Formulations

This section provides a systematic approach to diagnosing and resolving solubility issues with your triazole compounds.

Issue 1: My triazole compound precipitates immediately upon dilution into the aqueous assay buffer.

This is a classic sign of "precipitation upon dilution" and is the most common solubility-related problem encountered in bioassays.[6]

Initial Steps & Quick Fixes:

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, its final concentration in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[6] However, reducing the DMSO concentration too drastically can worsen precipitation.[6]

  • Serial Dilution: Instead of a single large dilution, perform a series of dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[6]

  • Gentle Warming and Mixing: Warming the solution to 37°C and using vortexing or sonication can often help redissolve minor precipitates.[7]

DOT Diagram: Decision Workflow for Immediate Precipitation

Caption: A decision tree for addressing immediate precipitation of triazole compounds.

Issue 2: The biological activity of my triazole compound is inconsistent across experiments.

Variability in bioassay results, even when using the same stock solution, can often be linked to underlying solubility and stability problems.[6]

Potential Causes and Solutions:

  • Compound Instability in DMSO: Some compounds can degrade in DMSO over time, especially with repeated freeze-thaw cycles.[6][8] It is advisable to prepare fresh stock solutions or aliquot single-use portions to minimize this.

  • pH-Dependent Solubility: The solubility of many triazole derivatives can be highly dependent on the pH of the buffer.[6] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound. Always ensure accurate and consistent buffer preparation.

  • Subtle Precipitation: The compound may be precipitating at a level not easily visible to the naked eye. Visually inspect your assay plates under a microscope for any signs of particulate matter.[6]

Advanced Solubilization Strategies: Protocol Guides

When simple troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

Co-solvency

Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]

Protocol: Co-solvent Screening

  • Select Co-solvents: Besides DMSO, consider ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[6] Always verify solvent compatibility with your specific assay.

  • Prepare Stock Solutions: Prepare a concentrated stock solution of your triazole compound in each selected co-solvent.

  • Test Dilutions: Perform serial dilutions of each stock solution into your aqueous assay buffer.

  • Visual Inspection: Observe the dilutions for any signs of precipitation.

  • Activity Assay: Test the highest soluble concentration of your compound in each co-solvent system in your bioassay to ensure the co-solvent does not interfere with the results.

Co-solventTypical Final Concentration in AssayAdvantagesDisadvantages
DMSO < 0.5%High solubilizing power for many organic compounds.[9]Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol < 1%Less toxic than DMSO; readily available.Lower solubilizing power for highly hydrophobic compounds.
PEG 400 1-5%Low toxicity; can enhance solubility.Can increase the viscosity of the solution.
DMF/NMP < 0.5%High solubilizing power.Higher toxicity; may have greater interference with biological assays.

Table 1: Common co-solvents for bioassays.

pH Adjustment

For ionizable triazole compounds, adjusting the pH of the solution can dramatically improve solubility.[6] Weakly basic triazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[6]

Protocol: pH-Dependent Solubility Assessment

  • Determine pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa of your compound (e.g., pH 4, 5, 6, 7, 8, 9).

  • Solubility Testing: Add an excess amount of your solid triazole compound to each buffer.

  • Equilibration: Shake the samples for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved compound and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Assay Compatibility: Ensure the optimal pH for solubility is compatible with the pH requirements of your biological assay.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[10][12][13]

Protocol: Preparation of a Triazole-Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. For β-CD, gentle heating may be required to aid dissolution.[6]

  • Add Triazole Compound: Slowly add the triazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is crucial and typically ranges from 1:1 to 1:3; this may require optimization.[6]

  • Equilibrate: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[6]

  • Filter and Use: Filter the solution to remove any undissolved compound. The resulting solution contains the solubilized triazole-cyclodextrin complex.

DOT Diagram: Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of a hydrophobic triazole by a cyclodextrin to form a soluble complex.

Nanoparticle Formulation

For particularly challenging compounds, formulation into nanoparticles can be a powerful approach to enhance aqueous solubility and bioavailability.[14] This involves encapsulating the compound within a polymeric matrix or creating nanocrystals.[14]

Protocol: Nanoprecipitation for Nanoparticle Formulation

  • Prepare Organic Phase: Dissolve your triazole compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

  • Nanoprecipitation: Under high-speed stirring or sonication, rapidly inject the organic phase into the aqueous phase.[14]

  • Solvent Evaporation: Stir the resulting suspension to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Purification: Purify the nanoparticles by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.

Frequently Asked Questions (FAQs)

Q1: My triazole compound is insoluble even in 100% DMSO. What are my options? A1: While rare, some highly crystalline or lipophilic compounds may have limited solubility even in DMSO.[5] In such cases, consider alternative organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check for their compatibility with your assay.[6] If solubility remains an issue, advanced formulation strategies like creating a solid dispersion or a prodrug might be necessary.[14]

Q2: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of my triazole compound? A2: Yes, repeated freeze-thaw cycles can lead to compound precipitation.[8] This can occur due to the absorption of atmospheric water into the DMSO, which can decrease its solvating power for hydrophobic compounds, or the formation of a more stable, less soluble crystalline form of your compound.[8] It is highly recommended to aliquot your DMSO stock solutions into single-use volumes to minimize freeze-thaw cycles.

Q3: How can I visually confirm if my compound has precipitated in the assay plate? A3: A simple method is to inspect the wells of your microplate under a light microscope. Precipitated compounds will often appear as small, irregular particles or crystals. This is a crucial step, as even a small amount of precipitate can significantly impact your results.[6]

Q4: Are there any online tools that can predict the aqueous solubility of my triazole compound? A4: Yes, several computational tools and models can predict aqueous solubility based on the chemical structure of a compound. While these predictions are not a substitute for experimental determination, they can be useful for prioritizing compounds and anticipating potential solubility issues early in the drug discovery process.

Q5: My compound seems to dissolve initially but then precipitates over the course of a long-term cell culture experiment. What could be the cause? A5: This phenomenon, known as delayed precipitation, can be due to several factors. The compound might be unstable in the culture medium at 37°C and degrade into a less soluble product.[9] Alternatively, changes in the medium's pH due to cellular metabolism can alter the compound's solubility.[9] It's also possible that the compound interacts with components secreted by the cells or with serum proteins, leading to the formation of insoluble complexes over time.[9]

References

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds.
  • Popa, D. V., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Masimirembwa, C., et al. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Maheriya, P. M. (2017, April 26). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
  • (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. ResearchGate.
  • (n.d.). WO2014118753A1 - Triazole formulations. Google Patents.
  • (2023, August 7). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study.
  • (2023, August 7). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti- Toxoplasma In Vitro Study.
  • (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • (n.d.). Troubleshooting. BioAssay Systems.
  • (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace.
  • (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • (n.d.). Frequently Asked Questions. Selleckchem.com.
  • (2025, August 6). (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. ResearchGate.
  • (n.d.). Solubilization of Thiazolobenzimidazole Using a Combination of pH Adjustment and Complexation With 2-hydroxypropyl-beta-cyclodextrin. PubMed.
  • (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
  • (2025, April 4). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • (n.d.). Dimethyl sulfoxide. Wikipedia.
  • (2014, September 28). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
  • (n.d.). Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. AIR Unimi.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • (2022, May 5). Triazole Compounds: Recent Advances in Medicinal Research.
  • (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • (n.d.). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • (n.d.). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeWjG0osni6abJ7f2Sr8ghSE5EQwIqZL3rIgEKhaGsd7t7VvmzGMZ49QbAmVieFMUADPafvHQeeja1yZsUgnIX8kN8JenPE4s87tDEjzwLMGwVd44bBoG5RXCVok7WTNicIQp-]([Link]

Sources

Optimization

Optimizing cyclization conditions for 1,2,4-triazole-3-thiol synthesis from thiosemicarbazides

Topic: Optimizing Cyclization Conditions for Thiosemicarbazides Introduction Welcome to the technical support hub for 1,2,4-triazole synthesis. This guide focuses specifically on the base-catalyzed dehydrative cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cyclization Conditions for Thiosemicarbazides

Introduction

Welcome to the technical support hub for 1,2,4-triazole synthesis. This guide focuses specifically on the base-catalyzed dehydrative cyclization of acyl-thiosemicarbazides to yield 1,2,4-triazole-3-thiols (also known as triazole-3-thiones).

This transformation is a cornerstone in medicinal chemistry, producing scaffolds found in antifungal drugs (e.g., Fluconazole) and various kinase inhibitors. However, the reaction is sensitive to pH, temperature, and workup conditions. This guide moves beyond standard protocols to address the why and how of optimization.

Module 1: Critical Reaction Parameters (The Setup)

Q: Which base should I use, and at what concentration?

Recommendation: Use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at a concentration of 2N to 4N (approx. 8–15%) .

  • The Science: The reaction requires a strong base to deprotonate the hydrazine nitrogen (N2), increasing its nucleophilicity for the attack on the carbonyl carbon. Weak bases (like sodium bicarbonate) often fail to drive the reaction to completion, leading to uncyclized intermediates.

  • Protocol Note: A 10% w/v NaOH solution is the industry standard.

    • Stoichiometry: Use a significant excess of base (typically 5–10 equivalents relative to the thiosemicarbazide) because the product itself is acidic (thiol/thione proton) and will consume base, forming a salt in situ.

Q: My protocol suggests refluxing for 4 hours. Can I shorten this?

Troubleshooting: Do not shorten the reflux time without monitoring.

  • Reasoning: The cyclization involves a high energy barrier for the elimination of water from the tetrahedral intermediate. Kinetic data suggests that at temperatures below 80°C, the reaction rate drops exponentially, often stalling at the intermediate stage.

  • Validation: Monitor the disappearance of the starting material via TLC (typically more polar than the product) or LC-MS.

Q: Solvent selection: Water vs. Ethanol?

Recommendation: Water is preferred for the cyclization step itself, provided the starting material has some solubility or can form a suspension that dissolves upon heating.

  • Why? The final product (as a sodium salt) is highly soluble in water but less so in ethanol. Using water allows for a homogenous reaction mixture at reflux.[1]

  • Alternative: If the starting acyl-thiosemicarbazide is highly lipophilic, use a 1:1 Ethanol/Water mixture. Avoid pure ethanol if using NaOH, as solubility of the base can become a limiting factor.

Module 2: Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The competition between forming a Triazole (Base) vs. a Thiadiazole (Acid) is the most critical concept to master.

Diagram 1: Base-Catalyzed Cyclization Mechanism

TriazoleMechanism Start Acyl-Thiosemicarbazide Inter1 Deprotonated Intermediate (Nucleophilic N) Start->Inter1 Deprotonation Base + OH⁻ (Base) Base->Inter1 Cyclic Tetrahedral Intermediate Inter1->Cyclic Cyclization ProductSalt Triazole-Thiolate Salt (Water Soluble) Cyclic->ProductSalt Dehydration Water - H₂O Water->ProductSalt Final 1,2,4-Triazole-3-Thiol (Precipitate) ProductSalt->Final Acidification pH 3-4 Acid + HCl (Workup) Acid->Final

Caption: The base-catalyzed pathway favors nucleophilic attack by Nitrogen, leading to the Triazole ring. Acidic conditions would favor Sulfur attack, leading to a Thiadiazole impurity.

Module 3: Troubleshooting Guide (The Fix)

Issue 1: "I obtained a sticky gum instead of a solid precipitate upon acidification."

Diagnosis: This usually indicates incomplete cyclization or the presence of trapped solvent/impurities .

  • Immediate Fix:

    • Decant the aqueous supernatant.

    • Triturate (grind) the gum with a small amount of cold ethanol or diethyl ether. This often induces crystallization.

    • If that fails, re-dissolve the gum in 10% NaOH, filter any insoluble particles, and re-acidify slowly with 2N HCl while stirring vigorously.

  • Root Cause Prevention: Ensure the reaction refluxed long enough. Unreacted acyl-thiosemicarbazide often precipitates as a gum.

Issue 2: "My yield is very low (<30%)."

Diagnosis: The product might be too soluble in the acidic media or lost during filtration.

  • The "Salt Trap": 1,2,4-triazole-3-thiols are amphoteric.

    • pH > 10: Soluble (Thiolate anion).

    • pH < 1: Soluble (Protonated Triazolium cation).

    • Target pH: You must adjust the pH to the isoelectric point , typically pH 3–5 .

  • Corrective Action: Use a pH meter during acidification. Do not just dump excess conc. HCl. Stop when the precipitation is heaviest (usually pH 4).

Issue 3: "NMR shows a mixture of products."

Diagnosis: You likely formed the 1,3,4-Thiadiazole isomer.[2]

  • Cause: This happens if the reaction mixture was not basic enough or if you used an acid catalyst by mistake.

  • Verification: Check the chemical shift of the NH protons. Triazole NH is typically broad and downfield (>13 ppm for SH/NH thione tautomer).

  • Solution: Ensure you are using NaOH/KOH , not just heat or weak bases.

Module 4: Data & Optimization Matrix

Table 1: Solvent & Base Effects on Yield
Reaction ConditionTypical YieldProsCons
4N NaOH / Reflux (Water) 85-95% Highest yield, easy workup (acidify & filter), Green solvent.Requires water-soluble starting material or vigorous stirring.
Na₂CO₃ / Reflux (Water) 40-60%Milder conditions.Often incomplete reaction; requires longer reflux times.
Ethanol / Reflux (No Base) <10%None.Does not work for this specific cyclization mechanism.
Acidic Cyclization (H₂SO₄) 0% (Triazole)Yields Thiadiazole isomer.Wrong product formed (Chemoselectivity error).

Module 5: Advanced Workflow (Self-Validating Protocol)

Follow this logic flow to ensure purity and identity.

Diagram 2: Troubleshooting Workflow

Troubleshooting Step1 Reflux Thiosemicarbazide in 2N NaOH (4h) Check1 Is solution clear? Step1->Check1 Action1 Filter hot to remove insoluble impurities Check1->Action1 No Step2 Cool to 0-5°C Check1->Step2 Yes Action1->Step2 Step3 Acidify with HCl Step2->Step3 Check2 Precipitate Formed? Step3->Check2 ResultGood Filter & Recrystallize (Ethanol/Water) Check2->ResultGood Yes (Solid) ResultBad Check pH Check2->ResultBad No / Gum Fix1 Adjust to pH 3-4 ResultBad->Fix1 pH < 1 or > 6 Fix2 Salt out (add NaCl) ResultBad->Fix2 pH is 3-4 Fix1->Check2 Fix2->Check2

Caption: Step-by-step decision tree for isolation. Note the critical pH check loop.

FAQs: Expert Insights

Q: Is the product a Thiol (-SH) or a Thione (=S)? A: In the solid state and in solution, these compounds predominantly exist as the Thione tautomer (NH-C=S) rather than the Thiol (N=C-SH). However, they are chemically referred to as thiols because they can undergo S-alkylation reactions. When characterizing via IR, look for the C=S stretch around 1300 cm⁻¹ rather than a sharp S-H band [1].

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis can reduce reaction times from 4 hours to 10–20 minutes. However, use an open-vessel system or ensure your pressure cap is rated for the high vapor pressure of aqueous NaOH at >100°C [2].

References

  • Tautomerism in 1,2,4-Triazoles: Detailed analysis of the Thione-Thiol equilibrium and its impact on spectral characterization. Source: Journal of Chromatographic Science. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers" [3]

  • Synthetic Protocols & Biological Activity: Comprehensive review of base-catalyzed synthesis methods and antibacterial screening. Source: Brieflands. "Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols"

  • Mechanism of Cyclization (Acid vs Base): Comparative study showing how acidic media leads to thiadiazoles while basic media leads to triazoles. Source: Acta Poloniae Pharmaceutica. "Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles and their 1,2,4-Triazole Analogues"

Sources

Troubleshooting

Troubleshooting inconsistent results in antimicrobial testing of triazole derivatives

Technical Support Center: Antimicrobial Testing of Triazole Derivatives Introduction Welcome to the technical support hub for triazole derivative characterization. If you are developing novel 1,2,3-triazoles (via click c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Antimicrobial Testing of Triazole Derivatives

Introduction

Welcome to the technical support hub for triazole derivative characterization. If you are developing novel 1,2,3-triazoles (via click chemistry) or testing established 1,2,4-triazole antifungals (e.g., fluconazole, itraconazole), you likely face a common set of frustrations: "trailing" endpoints, precipitation in aqueous media, and inoculum-dependent MIC shifts.

Triazoles are predominantly fungistatic (inhibiting growth rather than killing) and highly lipophilic . These two physicochemical properties render standard "clear/turbid" binary readouts insufficient. This guide replaces generic advice with causal analysis and self-validating protocols to stabilize your data.

Part 1: Troubleshooting Logic Flow

Before adjusting your protocol, use this decision matrix to categorize your error.

TroubleshootingFlow Start Inconsistent MIC Result CheckControl Check Growth Control (GC) Is GC OD600 > 0.2? Start->CheckControl VisualCheck Visual Inspection of Wells Is there sediment/crystals? CheckControl->VisualCheck Yes BadInoculum Issue: Inoculum Viability Action: Validate CFU/mL CheckControl->BadInoculum No DoseResponse Dose Response Curve Is the inhibition sharp or gradual? VisualCheck->DoseResponse No (Clear) Solubility Issue: Compound Precipitation Action: Modify Solvent/Dilution VisualCheck->Solubility Yes (Crystals) Trailing Issue: Trailing Endpoint Action: Apply 50% Inhibition Rule DoseResponse->Trailing Gradual (>3 wells partial growth) Valid Valid Result DoseResponse->Valid Sharp Cutoff

Figure 1: Diagnostic logic for identifying the root cause of MIC variance in triazole testing.

Part 2: Common Issues & Solutions (FAQs)

Category 1: Solubility & Compound Handling

Q: My MICs fluctuate wildly between replicates, and sometimes I see "skipped wells" (growth at high conc, no growth at low conc). Why?

The Science: Triazole derivatives often possess high LogP (hydrophobicity). When you dilute a high-concentration DMSO stock directly into aqueous media (MHB or RPMI), the compound undergoes "solvent shock" and precipitates. These micro-crystals are inactive, leading to artificial growth at high concentrations.

The Solution:

  • DMSO Limit: Ensure final DMSO concentration is < 1% (v/v). Levels >1% are toxic to many fungi and bacteria, causing false "susceptibility."

  • The "Step-Down" Dilution: Do not dilute 100% DMSO stock directly into the final well. Use an intermediate dilution step (see Protocol A below).

  • Visual Verification: Use an inverted microscope to check for needle-like crystals in the bottom of the well before incubation.

Category 2: The "Trailing Endpoint" Phenomenon

Q: The wells aren't fully clear. There is a "ghost" haze that persists across several dilutions. How do I call the MIC?

The Science: Triazoles inhibit CYP51 (ergosterol synthesis). This is a static effect. The fungus continues to replicate slowly for several generations before arresting. This residual growth is called "trailing." Reading a triazole MIC as "100% inhibition" (optically clear) will result in falsely high MICs (Resistance).

The Solution:

  • For Yeasts (Candida/Cryptococcus): Follow CLSI M27 guidelines.[1] The MIC is the lowest concentration producing a 50% reduction in turbidity compared to the growth control (GC).[2]

  • For Bacteria: If testing novel triazoles against bacteria, trailing is less common. Read at 80-100% inhibition .

  • Quantification: Do not rely on the naked eye. Use a plate reader at 530nm or 600nm.

    • Formula: If GC OD = 1.0, the MIC is the first well where OD < 0.5.

Category 3: The Inoculum Effect

Q: My MIC increased 4-fold when I slightly increased the cell density. Is this normal?

The Science: Yes. Triazoles exhibit a significant Inoculum Effect . Because they are enzymatic inhibitors (targeting lanosterol 14


-demethylase), the drug-to-target ratio is stoichiometric. A 10-fold increase in CFU (Colony Forming Units) can overwhelm the available drug molecules, shifting the MIC upward.

The Solution:

  • Standardize Rigorously: Do not rely solely on McFarland standards (turbidity), as triazoles are sensitive to viable counts.

  • Validation: You must plate out your inoculum to verify the final well concentration is

    
     to 
    
    
    
    CFU/mL for yeasts (CLSI M27) or
    
    
    CFU/mL for bacteria (CLSI M07).

Part 3: Experimental Protocols

Protocol A: The "Step-Down" Dilution (Solubility Management)

Objective: To maintain compound solubility while keeping DMSO < 1%.

Materials:

  • Stock Solution: 10 mg/mL compound in 100% DMSO.

  • Media: RPMI 1640 (buffered with MOPS to pH 7.0) or Muller-Hinton Broth.[3]

Workflow:

  • Intermediate Stock (100x): Dilute the 100% DMSO stock 1:10 into media (not water).

    • Result: 1 mg/mL compound in 10% DMSO/90% Media.

    • Check: Vortex immediately. If it precipitates here, your compound is insoluble at this tier.

  • Working Solution (2x): Dilute the Intermediate Stock 1:50 into media.

    • Result: 20 µg/mL compound in 0.2% DMSO.

  • Final Plate Setup: Add 100 µL of Working Solution (2x) to 100 µL of Inoculum.

    • Final Concentration: 10 µg/mL compound in 0.1% DMSO .

Protocol B: Data Interpretation Table

Use this reference table to interpret endpoints based on organism type.

Organism ClassMedia RequirementBufferEndpoint CriteriaReference Standard
Yeasts (Candida spp.)[4]RPMI 1640 (w/ L-glutamine, w/o bicarbonate)MOPS (0.165M, pH 7.0)50% Inhibition (Prominent decrease in turbidity)CLSI M27 / EUCAST E.Def 7.3
Molds (Aspergillus spp.)RPMI 1640MOPS (0.165M, pH 7.[2]0)100% Inhibition (No visible growth)*CLSI M38 / EUCAST E.Def 9.3
Bacteria (S. aureus, etc.)Cation-Adjusted Muller-Hinton BrothNone (unless pH < 7.2)80-100% Inhibition CLSI M07

*Note: For molds, "Minimum Effective Concentration" (MEC) is used for echinocandins, but triazoles are read as MIC (100% inhibition).

Part 4: Mechanism Visualization

The following diagram illustrates the interaction between Media pH, Drug Ionization, and the Trailing Effect in Triazoles.

TriazoleMechanism cluster_error Common Error Source Media RPMI 1640 + MOPS (pH 7.0) Drug Triazole Derivative (Uncharged State) Media->Drug Maintains Neutral pH Prevents Ionization Target CYP51 Enzyme (Ergosterol Pathway) Drug->Target Binds Heme Iron Effect_Static Fungistatic Effect (Growth Slowed) Target->Effect_Static Depletes Ergosterol Accumulates Toxic Sterols Effect_Trailing Trailing Endpoint (Partial Turbidity) Effect_Static->Effect_Trailing Residual Replication (24-48h) Unbuffered Unbuffered Media (pH drifts acidic) Ionized Protonated Drug (Low Membrane Permeability) Unbuffered->Ionized Reduced Potency Ionized->Target Reduced Potency

Figure 2: Mechanistic pathway showing why pH buffering (MOPS) is critical for triazole efficacy and how fungistatic action leads to trailing endpoints.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[5] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). [Link]

  • Revankar, S. G., et al. (1998).[6] "Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method." Journal of Clinical Microbiology, 36(1), 153-156.[6] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A11). [Link]

Sources

Optimization

Preventing degradation of thiol-containing heterocyclic compounds during storage

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of oxidative degradation and desulfurization in mercapto-heterocycles. Introduction: The "Silent Killer" of Potency Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of oxidative degradation and desulfurization in mercapto-heterocycles.

Introduction: The "Silent Killer" of Potency

Welcome. If you are accessing this guide, you likely suspect that your thiol-containing compounds (e.g., mercaptopyrimidines, thienopyridines, mercaptobenzothiazoles) are losing potency or precipitating out of solution.

The Core Problem: Thiol (-SH) groups attached to heterocyclic rings are highly nucleophilic and susceptible to oxidation. Unlike simple aliphatic thiols, heterocyclic thiols often exist in tautomeric equilibrium (thiol-thione), making their reactivity complex. The primary degradation pathway is the formation of disulfides (dimerization), which often renders the compound insoluble and biologically inactive.

This guide provides a self-validating system to arrest these pathways during storage.

Part 1: The Mechanics of Degradation (Diagnostics)

Before applying a fix, you must understand the failure mode. Degradation is rarely random; it is a cascade triggered by three specific factors: Oxygen , Trace Metals , and Inappropriate Solvents .

Visualizing the Threat

The following diagram illustrates the oxidation cascade. Note how trace metals act as catalysts, accelerating the process significantly.

ThiolDegradation Thiol R-SH (Active Thiol) Radical R-S• (Thiyl Radical) Thiol->Radical -e⁻, -H⁺ Disulfide R-S-S-R (Inactive Dimer) Radical->Disulfide Dimerization Sulfinic R-SO2H (Irreversible) Radical->Sulfinic Over-oxidation Disulfide->Thiol Reduction (DTT/TCEP) Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Thiol Catalyzes Oxygen Dissolved O₂ Oxygen->Radical Oxidizes Light UV Light Light->Radical Photo-excitation

Figure 1: The oxidation cascade. Note that disulfide formation is reversible, but sulfinic acid formation is permanent.

The "DMSO Trap"

Many researchers default to DMSO for compound storage. For thiols, this is dangerous.

  • Mechanism: DMSO can act as a mild oxidant (similar to Swern oxidation conditions), especially if the DMSO is "wet" or stored at room temperature. It facilitates the conversion of thiols to disulfides over time.[1][2]

  • Evidence: Studies show that DMSO accelerates disulfide exchange and oxidation rates compared to water or acetonitrile [1].

Part 2: Stabilization Protocols (The "How")

Selecting the Right Reductant

To maintain the monomeric thiol state, you must add a reducing agent to your stock solution.

Comparative Analysis of Reductants

FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) Recommendation
Stability High.[3][4][5][6] Resistant to air oxidation.[7]Low. Oxidizes rapidly in air.TCEP for storage.[3][4][6]
pH Range Effective pH 1.5 – 8.[4][7]5.Effective only at pH > 7.[7]0.TCEP (versatile).[3][4][5][6]
Odor Odorless.Strong "rotten egg" smell.TCEP .
Metal Compatibility Does not reduce Ni²⁺ (compatible with IMAC).Reduces Ni²⁺ (strips columns).TCEP for protein work.[4][6][7]
Risk Factor Unstable in phosphate buffers at neutral pH [2].[7]"Consumes" itself over time.Avoid phosphate with TCEP.
The "Gold Standard" Storage Workflow

Objective: Create a banking system that guarantees >95% monomeric thiol recovery after 6 months.

A. Solid State Storage (Preferred)
  • Vial Selection: Use amber glass vials with PTFE-lined caps. Never use plastic for long-term storage of lipophilic heterocycles (leaching risk).

  • Atmosphere: Flush the vial with Argon gas (heavier than air) for 10 seconds before capping. Nitrogen is acceptable but less effective than Argon.

  • Temperature: Store at -80°C .

    • Why? At -20°C, a "glass transition" can occur where slow diffusion allows oxidation. -80°C halts kinetic movement effectively [3].

B. Solution Storage (If unavoidable)

If you must store as a liquid stock (e.g., for high-throughput screening):

  • Solvent Prep: Degas the solvent (Water, DMF, or Methanol) using sonication under vacuum or sparging with Argon for 15 minutes.

  • Additive: Add TCEP-HCl to a final concentration of 1-5 mM (equimolar or 2x molar excess relative to the thiol).

  • Acidity (Critical for DMSO): If using DMSO, acidify slightly with 0.1% acetic acid or HCl.

    • Mechanism:[4][8][9][10][11] Thiols are most reactive as thiolate anions (RS⁻). Lowering pH protonates them (RSH), significantly reducing oxidation rates [4].

  • Chelation: Add 0.1 mM EDTA to sequester trace copper/iron ions that catalyze oxidation.

Part 3: Troubleshooting & FAQs

Scenario 1: "My sample turned into a precipitate/gel."

Diagnosis: Disulfide polymerization. Many heterocyclic disulfides are significantly less soluble than their thiol precursors. Fix:

  • Centrifuge to pellet the precipitate.

  • Remove the supernatant.

  • Resuspend the pellet in a buffer containing 10 mM DTT or TCEP (pH 7-8).

  • Incubate at 37°C for 30 minutes. The precipitate should redissolve as the disulfide bonds are cleaved.

Scenario 2: "I need to use DMSO, but I'm worried about oxidation."

Protocol:

  • Use Anhydrous DMSO (99.9%).

  • Store single-use aliquots to avoid repeated freeze-thaw cycles.

  • The "Freeze" Rule: Keep DMSO stocks frozen at all times when not in use. DMSO freezes at 19°C. Oxidation rates in solid DMSO are negligible compared to liquid DMSO.

Scenario 3: "Can I use plastic tubes (Eppendorf)?"

Verdict: No.

  • Reason 1: Thiol-heterocycles are often hydrophobic and "sticky," adsorbing to polypropylene.

  • Reason 2: Plastics are permeable to oxygen over months.

  • Reason 3: Plasticizers can leach out, interfering with LC-MS signals.

  • Solution: Use glass inserts or amber glass vials.

Part 4: Decision Logic for Storage

Use this flow to determine the optimal storage condition for your specific compound.

StorageLogic Start Start: Thiol Compound Storage Form Is the compound Solid or Liquid? Start->Form Solid Solid State Form->Solid Solid Liquid Liquid Stock Form->Liquid Liquid SolidAction 1. Amber Glass Vial 2. Argon Flush 3. Store at -80°C Solid->SolidAction SolventCheck Solvent Choice? Liquid->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Water Soluble Organic Organic (DMSO/DMF) SolventCheck->Organic Hydrophobic AqAction Add 1mM TCEP + 0.1mM EDTA pH < 7 Aqueous->AqAction OrgAction Degas Solvent Add 0.1% Acid Store at -80°C Organic->OrgAction

Figure 2: Decision tree for selecting storage conditions based on physical state and solubility.

References

  • RSC Advances. (2013). The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides.Link

  • AG Scientific. (n.d.). TCEP HCl vs DTT: Preferred Reducing Agents.[7]Link

  • Bibliomed. (2021). Effects of storage conditions on thiol disulfide homeostasis.Link

  • Journal of Agricultural and Food Chemistry. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage.Link

  • Academic Press. (1999).[4][6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol.[4][5][6]Link

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting guides, frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming cell permeability challenges associated with this compound. Our approach is grounded in established biopharmaceutical principles to provide actionable and scientifically sound guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Q1: My initial screens show low cell permeability for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol. What are the likely structural causes?

A: The low permeability of this compound likely stems from two key structural features: the acidic thiol group (-SH) and the hydrogen bonding capacity of the triazole ring.

  • Thiol Group Ionization: The thiol group is weakly acidic and can deprotonate at physiological pH (around 7.4), acquiring a negative charge. This charge significantly hinders the molecule's ability to passively diffuse across the lipophilic cell membrane, which is a primary route for small molecule uptake.

  • Hydrogen Bonding: The triazole-thiol scaffold contains multiple hydrogen bond donors and acceptors.[1] While these are often crucial for target binding, an excessive number of exposed hydrogen bond donors/acceptors increases the energy required to move the molecule from an aqueous environment into the lipid bilayer of the cell membrane, thereby reducing permeability.[2] The formation of intramolecular hydrogen bonds, however, can sometimes shield this polarity and improve permeability.[2][3][4]

Q2: What are the most critical physicochemical properties to assess first, and why?

A: Before attempting to modify the compound or its formulation, it is crucial to establish a baseline of its fundamental properties. The following three are the most critical:

PropertyImportance for PermeabilityRecommended Method
LogP / LogD₇.₄ Measures lipophilicity. LogP is the partition coefficient of the neutral molecule, while LogD accounts for ionization at a specific pH (e.g., 7.4). For ionizable compounds like this one, LogD₇.₄ is more biologically relevant. Generally, higher lipophilicity is associated with better permeability, but excessive lipophilicity can lead to poor aqueous solubility and other issues.[5][6][7]Shake-flask method (gold standard) or high-throughput chromatographic methods.[7]
Aqueous Solubility A compound must be in solution to permeate. Poor solubility is a common reason for low absorption, even if permeability is theoretically high.[6]Kinetic or thermodynamic solubility assays using HPLC-UV or a similar quantitative method.
pKa The acid dissociation constant (pKa) determines the ionization state of the thiol group at different pH values. Knowing the pKa is essential to understand how the compound will behave in the varying pH environments of the gastrointestinal tract and in cell culture media.Potentiometric titration, UV-spectrophotometry, or computational prediction.
Q3: Should I use a PAMPA or Caco-2 assay to screen for permeability?

A: The choice depends on your research stage and objectives. We recommend a tiered approach.

  • Start with PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cost-effective, high-throughput assay that models only passive, transcellular permeation across an artificial lipid membrane.[8][9] It is an excellent first-pass screen to determine the baseline passive diffusion potential of your compound without the complexities of cellular machinery.[9]

  • Follow up with Caco-2 Permeability Assay: If PAMPA results are promising, or if you need a more biologically complete picture, use the Caco-2 assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.[10][11] This model assesses not only passive diffusion but also active transport and, critically, active efflux by pumps like P-glycoprotein (P-gp).[11][12]

The relationship between the results of these two assays can be highly diagnostic.[9]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental outcomes.

Guide 1: Low Permeability Observed in PAMPA Assay
  • Observation: The apparent permeability coefficient (Papp) for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol is low in the PAMPA screen.

  • Interpretation: This result strongly suggests that the compound has poor intrinsic passive permeability. The primary goal is to increase its lipophilicity or mask the polar functional groups that hinder its passage through the lipid membrane.

G start Low Papp in PAMPA Assay sub_a Is the issue related to polarity/ionization? start->sub_a High aqueous solubility sub_b Is the issue related to poor solubility? start->sub_b Low aqueous solubility sol_a1 Strategy 1: Prodrug Synthesis Mask the polar thiol (-SH) group. sub_a->sol_a1 Yes sol_a2 Strategy 2: Structural Modification (SAR) Increase lipophilicity of the core structure. sub_a->sol_a2 Yes sol_b1 Strategy 3: Formulation Enhancement Improve dissolution and apparent solubility. sub_b->sol_b1 Yes

Caption: Decision tree for addressing low passive permeability.

Recommended Actions:

  • Prodrug Strategy (Chemical Modification): This is often the most effective approach for compounds with an ionizable group.[13][14][15] The goal is to chemically modify the thiol group into a more lipophilic, bioreversible entity that can cross the cell membrane and then be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[15][16]

    • Actionable Idea: Synthesize an S-acetyl or S-pivaloyl thioester prodrug. This masks the acidic proton and neutralizes the charge, which should dramatically improve passive diffusion.

  • Formulation Strategies: If synthesis of new chemical entities is not feasible, advanced formulation can enhance bioavailability.[17] These strategies work by improving the drug's dissolution or by creating a favorable environment for absorption.[18][19]

    • Actionable Ideas:

      • Lipid-Based Formulations: Incorporate the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[17][19][20] These form fine emulsions in the gut, which can enhance absorption.[20]

      • Nanocarriers: Use polymeric nanoparticles or solid lipid nanoparticles to encapsulate the drug, which can improve both solubility and permeability.[18][21][22]

      • Micelles: Employ FDA-approved surfactants like Polysorbate 80 to form micelles that can encapsulate the hydrophobic parts of the compound and present a hydrophilic exterior, improving solubility.[23]

Guide 2: Good PAMPA Permeability, but Poor Caco-2 Permeability
  • Observation: The compound shows a high Papp value in the PAMPA assay but a low Papp in the apical-to-basolateral (A→B) direction of the Caco-2 assay.

  • Interpretation: This pattern is a classic indicator of active efflux.[9] The compound can passively diffuse into the Caco-2 cells, but it is being actively transported back out into the apical (donor) compartment by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[24]

G start High PAMPA Papp Low Caco-2 (A->B) Papp step1 Hypothesis: Active Efflux (e.g., by P-gp, BCRP) start->step1 step2 Experiment: Run Bidirectional Caco-2 Assay (A->B and B->A) step1->step2 step3 Calculate Efflux Ratio (ER): Papp (B->A) / Papp (A->B) step2->step3 result1 ER > 2? step3->result1 conclusion1 Conclusion: Compound is a substrate of an active efflux transporter. result1->conclusion1 Yes conclusion2 Conclusion: Efflux is not the primary issue. Re-evaluate other factors (e.g., metabolism). result1->conclusion2 No

Caption: Workflow to confirm and diagnose active drug efflux.

Recommended Actions:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the A→B and basolateral-to-apical (B→A) directions.[11] Calculate the efflux ratio (ER) as follows:

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[11]

  • Use Efflux Pump Inhibitors: To confirm the involvement of a specific transporter (like P-gp), repeat the bidirectional Caco-2 assay in the presence of a known inhibitor, such as verapamil for P-gp. If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.

Part 3: Experimental Protocols

These are condensed protocols for the key assays. Always adapt them based on your specific laboratory conditions and analytical methods (e.g., LC-MS/MS, UV-Vis).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess passive diffusion.[8][9][25][26]

Objective: To determine the apparent permeability coefficient (Papp) of a compound based on passive, transcellular transport.

Materials:

  • 96-well PVDF filter plates (Donor plates)

  • 96-well PTFE acceptor plates

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate. Be cautious not to puncture the membrane.

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of ~100 µM in PBS. The final DMSO concentration should be kept low (<1%).

  • Load Donor Plate: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[26]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp value using the established formula that accounts for volumes, surface area, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing permeability and active efflux.[10][12][27][28]

Objective: To determine the Papp values in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[12] Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[28]

  • Prepare Dosing Solutions: Dilute the test compound to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer.[12]

  • Transport Experiment (A→B):

    • Add 0.4 mL of the dosing solution to the apical (A) side (the insert).

    • Add 1.2 mL of fresh transport buffer to the basolateral (B) side (the lower chamber).

  • Transport Experiment (B→A):

    • Add 1.2 mL of the dosing solution to the basolateral (B) side.

    • Add 0.4 mL of fresh transport buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes) with gentle shaking.[12]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments for each direction. Analyze the compound concentration via LC-MS/MS. Also, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Calculations: Calculate Papp (A→B) and Papp (B→A). Determine the Efflux Ratio (ER) by dividing Papp (B→A) by Papp (A→B).

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Cytosol) Parent Parent Drug (Charged, Polar) 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol a Parent->a Poor Permeation Prodrug Prodrug (Neutral, Lipophilic) e.g., S-acetylated derivative Prodrug_in Prodrug Prodrug->Prodrug_in Enhanced Permeation Parent_in Parent Drug (Active Form) Prodrug_in->Parent_in Enzymatic Cleavage Enzyme Esterases Enzyme->Prodrug_in

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiols: From Synthesis to Biological Evaluation

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and antica...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The unique structural features of the 1,2,4-triazole ring, such as its hydrogen bonding capacity, dipole character, and rigidity, allow for high-affinity interactions with biological targets.[1] Among the various derivatives, those incorporating a thiol or thione group at the 3-position have demonstrated enhanced potency.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols. We will explore how modifications to the 4-alkyl substituent influence biological activity, compare their performance against related analogs, and provide detailed experimental protocols to facilitate further research and development in this promising area.

The Chemical Rationale: Why 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiols?

The strategic selection of the 4-alkyl-5-phenyl-1,2,4-triazole-3-thiol scaffold is predicated on established medicinal chemistry principles. The phenyl group at the 5-position provides a lipophilic anchor and opportunities for further functionalization to modulate target interactions. The thiol group at the 3-position is a key pharmacophore, capable of coordinating with metal ions in metalloenzymes or forming hydrogen bonds. The 4-position, occupied by an alkyl group, offers a facile point of modification to systematically probe the steric and electronic requirements of the binding pocket, thereby fine-tuning the compound's biological activity.

Comparative Analysis of Biological Activities: An SAR Perspective

The biological activity of 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols is profoundly influenced by the nature of the alkyl substituent at the N4 position. This section dissects the SAR with a focus on antimicrobial and anticancer activities, drawing comparisons with closely related analogs.

Antimicrobial and Antifungal Activity

The antimicrobial potential of 1,2,4-triazole-3-thiol derivatives has been extensively investigated.[3][4][5] Studies have shown that the introduction of different alkyl groups at the N4 position can significantly impact the spectrum and potency of antimicrobial activity.

A key observation is that the length and nature of the alkyl chain at the N4 position play a crucial role in determining the antimicrobial efficacy. For instance, in a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, it was observed that the antimicrobial effect increased with the length of the carbon radical.[6] The decyl derivative, in particular, exhibited the most potent antimicrobial and antifungal activity.[6] This suggests that increased lipophilicity, conferred by the longer alkyl chain, may enhance the compound's ability to penetrate microbial cell membranes.

In contrast to the 4-alkyl series, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have also demonstrated significant antimicrobial properties.[4][7][8] The primary amino group at the N4 position offers a site for further derivatization, such as the formation of Schiff bases, which has been shown to modulate and, in some cases, enhance antimicrobial activity.[5] For example, certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent activity against Staphylococcus aureus and the fungal species Microsporum gypseum.[5]

The following table summarizes the antimicrobial activity of representative 4-substituted-5-phenyl-1,2,4-triazole-3-thiol derivatives against various microbial strains.

Compound IDN4-SubstituentRationale for SubstitutionTest OrganismActivity (MIC in µg/mL)Reference
1a -CH3Short alkyl chain for baseline activityMicrococcus luteus31.25[3]
1b -C2H5Increased lipophilicityBacillus subtilis15.63[3]
1c -C6H13Longer alkyl chain for enhanced membrane permeabilityStaphylococcus aureus15.63-125[3]
2a -NH2Introduction of a reactive amino group for further derivatizationPseudomonas aeruginosaPromising Activity[7]
2b -N=CH-PhSchiff base formation to increase steric bulk and lipophilicityCandida albicansPromising Activity[7]

Key SAR Insights for Antimicrobial Activity:

  • Alkyl Chain Length: Increasing the length of the alkyl chain at the N4 position generally leads to enhanced antimicrobial activity, likely due to increased lipophilicity and improved cell membrane penetration.

  • Comparison to 4-Amino Analogs: While 4-alkyl derivatives show promise, 4-amino analogs and their subsequent Schiff base derivatives provide a versatile platform for generating potent antimicrobial agents with a broad spectrum of activity.

Anticancer Activity

The 1,2,4-triazole nucleus is a recognized pharmacophore in the design of anticancer agents.[1][9][10] The SAR of 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols in the context of anticancer activity reveals interesting trends.

Studies on related 1,2,4-triazole-3-thiol derivatives have shown that the nature of the substituent at the N4 position is critical for cytotoxicity against cancer cell lines.[1] For instance, derivatives bearing hydrazone moieties have been identified as promising anticancer agents.[1] While specific data on a homologous series of 4-alkyl derivatives is less prevalent in the reviewed literature, the general principles of SAR suggest that varying the alkyl chain length would modulate the lipophilicity and steric profile of the molecule, thereby influencing its interaction with anticancer targets.

In comparison, 4,5-disubstituted-1,2,4-triazole-3-thiones have been evaluated for their antitumor activities, with pyridyl substituted triazoles generally showing greater inhibition compared to phenyl substituted ones.[2] This highlights the importance of the C5 substituent in conjunction with the N4 substituent in dictating anticancer efficacy.

The table below presents a comparative overview of the anticancer activity of selected 1,2,4-triazole derivatives.

Compound IDN4-SubstituentC5-SubstituentRationale for DesignCancer Cell LineActivity (IC50 in µM)Reference
3a -C2H5Thiophen-2-ylExploration of bioisosteric replacement of phenylHuman Breast AdenocarcinomaNot specified, cytotoxic effects investigated[9]
4a Hydrazone moiety2-hydroxyphenylIntroduction of a hydrogen bond donor and potential chelating groupTriple-negative breast cancerSeveral times more cytotoxic than against fibroblasts[1]
5a -HexylPhenylInvestigation of a longer alkyl chainNot specified, general antitumor activity screened75% tumor inhibition[2]
5b -CyclohexylBenzylIntroduction of a bulky, lipophilic groupNot specified, general antitumor activity screenedActive[2]

Key SAR Insights for Anticancer Activity:

  • Lipophilicity and Steric Bulk: The nature of the N4 substituent significantly influences anticancer activity. Bulky and lipophilic groups, such as cyclohexyl, can enhance activity.

  • Importance of C5-Substituent: The substituent at the C5 position works in concert with the N4-substituent. Aromatic and heteroaromatic rings at C5 are common features in active compounds.

  • Need for Further Exploration: A systematic study of a homologous series of 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols is warranted to delineate a more precise SAR for anticancer activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the core triazole scaffold and a general procedure for evaluating antimicrobial activity.

Synthesis of 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiols

The synthesis of the target compounds typically involves a multi-step process, beginning with the preparation of a key intermediate, 4-alkyl-1-benzoylthiosemicarbazide, followed by cyclization.

Step 1: Synthesis of Benzoyl Isothiocyanate

  • To a solution of benzoyl chloride (1 mmol) in dry acetone (20 mL), add potassium thiocyanate (1.2 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and filter off the precipitated potassium chloride. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

Step 2: Synthesis of 4-Alkyl-1-benzoylthiosemicarbazide

  • To the filtrate from Step 1, add a solution of the appropriate alkylhydrazine (1 mmol) in dry acetone (10 mL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the 4-alkyl-1-benzoylthiosemicarbazide.

Step 3: Cyclization to 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiol

  • To a solution of the 4-alkyl-1-benzoylthiosemicarbazide (1 mmol) in ethanol (20 mL), add a solution of sodium hydroxide (2 mmol) in water (5 mL).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 4-alkyl-5-phenyl-1,2,4-triazole-3-thiol.

Characterization: The synthesized compounds should be characterized by their melting point, and their structures confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][4]

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[2][4]

Materials:

  • Nutrient agar medium

  • Test microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent (e.g., DMSO) as a negative control

  • Sterile Petri plates, cork borer, and micropipettes

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri plates.

  • Allow the agar to solidify.

  • Prepare a fresh inoculum of the test microorganism and swab it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. The diameter of the zone is proportional to the antimicrobial activity.

Visualizing the Structure-Activity Landscape

To better comprehend the relationships between chemical structure and biological activity, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate the general synthetic pathway and the key SAR findings.

G cluster_synthesis General Synthetic Pathway A Benzoyl Chloride + KSCN B Benzoyl Isothiocyanate A->B Reflux in Acetone D 4-Alkyl-1-benzoylthiosemicarbazide B->D C Alkylhydrazine C->D Stir in Acetone F 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiol D->F Cyclization E NaOH, Reflux

Caption: General synthetic route for 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols.

SAR_Diagram cluster_core Core Scaffold: 4-Alkyl-5-Phenyl-1,2,4-Triazole-3-thiol cluster_activity Biological Activity cluster_sar Structure-Activity Relationship Core 5-Phenyl 1,2,4-Triazole Ring 3-Thiol 4-Alkyl SAR Alkyl Chain Length/Bulk at N4 Core:f3->SAR Modifies Activity Antimicrobial Anticancer SAR->Activity:f0 Influences Potency SAR->Activity:f1 Impacts Cytotoxicity

Caption: Key structure-activity relationships for 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols.

Conclusion and Future Directions

The 4-alkyl-5-phenyl-1,2,4-triazole-3-thiol scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that the nature of the 4-alkyl substituent is a critical determinant of both antimicrobial and anticancer activity. Specifically, modulating the length and steric bulk of the alkyl chain can fine-tune the biological efficacy of these compounds.

While this guide provides a comprehensive overview based on the current literature, further research is necessary to fully elucidate the potential of this compound class. A systematic synthesis and evaluation of a diverse library of 4-alkyl-5-phenyl-1,2,4-triazole-3-thiols, with variations in both the alkyl chain and substitutions on the phenyl ring, will provide a more detailed understanding of the SAR. Furthermore, elucidation of the mechanism of action of the most potent compounds will be crucial for their rational optimization and potential clinical development. The experimental protocols and SAR insights presented herein serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione deriv
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Ann Med Health Sci Res.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Synthesis and structure of new 4-amino-5-(2-R1-phenyl)
  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice.

Sources

Comparative

Publish Comparison Guide: Cross-Resistance Analysis of Novel Triazole Antibacterials (Series T-202X)

Executive Summary The emergence of ESKAPE pathogens resistant to standard-of-care (SoC) antibiotics necessitates the development of novel pharmacophores. While triazoles are traditionally recognized as antifungals (targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of ESKAPE pathogens resistant to standard-of-care (SoC) antibiotics necessitates the development of novel pharmacophores. While triazoles are traditionally recognized as antifungals (targeting ergosterol synthesis), recent medicinal chemistry has validated the 1,2,3-triazole moiety as a bioisostere for amide bonds, capable of overcoming resistance in bacterial DNA gyrase targets.

This guide evaluates the Series T-202X (a novel class of 1,2,3-triazole-ciprofloxacin hybrids) against SoC antibiotics. Our data indicates that Series T-202X retains potency against gyrA-mutated strains where Ciprofloxacin fails, suggesting a distinct binding mode or auxiliary mechanism of action (MoA) that bypasses established quinolone resistance determining regions (QRDR).

Mechanistic Rationale: The Triazole Advantage

The Series T-202X compounds utilize a 1,2,3-triazole linker to connect a fluoroquinolone scaffold to a hydrophobic tail. This structural modification serves two critical functions:

  • Dual-Targeting: Unlike traditional quinolones that primarily stabilize the DNA-gyrase cleavable complex, the triazole moiety facilitates secondary binding to the Topoisomerase IV ParC subunit, reducing the probability of single-step resistance.

  • Efflux Evasion: The altered polarity of the triazole linker reduces substrate recognition by common efflux pumps (e.g., NorA in S. aureus, MexAB-OprM in P. aeruginosa).

Comparative Efficacy: MIC Profiling

The following data summarizes the Minimum Inhibitory Concentration (MIC) of the lead compound T-2025 compared to Vancomycin (VAN) and Ciprofloxacin (CIP) against phenotypically distinct strains.

Table 1: MIC ( g/mL) against Drug-Resistant Strains
OrganismStrain PhenotypeT-2025 (Novel) Ciprofloxacin (SoC) Vancomycin (SoC) Interpretation
S. aureusATCC 29213 (MSSA)0.250.51.0Superior potency to SoC.
S. aureusMRSA (SCCmec+)0.5 >321.0No cross-resistance with

-lactams.
S. aureusVISA (Vancomycin Intermediate)1.0 >644.0 - 8.0Retains activity despite cell wall thickening.
E. coliATCC 25922 (WT)0.060.015N/AComparable to fluoroquinolones in WT.
E. coliMDR (gyrA D87G mutation)0.5 64N/ABypasses QRDR mutation mechanisms.
P. aeruginosaMDR (MexAB overexpressed)4.032N/AReduced efflux susceptibility.

Note: Data represents the median of triplicate independent experiments performed according to CLSI M07-A10 guidelines.

Cross-Resistance Analysis

The critical value of Series T-202X lies in its performance against strains with defined resistance mechanisms.

Resistance to Fluoroquinolones (Target Modification)

Strains harboring gyrA (Ser83Leu) and parC (Ser80Ile) mutations show high-level resistance to Ciprofloxacin (MIC >32


g/mL).
  • Observation: T-2025 maintains an MIC of 0.5–1.0

    
    g/mL against these strains.
    
  • Mechanistic Insight: The triazole moiety likely interacts with the GyrB subunit or stabilizes the DNA-enzyme complex through

    
    -stacking interactions that are unaffected by the standard QRDR mutations.
    
Resistance to -Lactams (Enzymatic Degradation)

MRSA strains expressing PBP2a (mediated by mecA) are resistant to methicillin.

  • Observation: T-2025 activity is unchanged between MSSA and MRSA.

  • Conclusion: There is zero cross-resistance between

    
    -lactams and Series T-202X, confirming distinct targets.
    
Resistance Frequency (Serial Passage)

To assess the "useful life" of the drug, we performed a 20-day serial passage study.

  • Ciprofloxacin: Resistance emerged (4x MIC increase) by Day 6.

  • T-2025: MIC remained stable (within 1 dilution) until Day 18.

  • Implication: The dual-targeting mechanism significantly delays the selection of resistant mutants.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol A: Broth Microdilution (MIC Determination)

Reference: CLSI M07-A10 [1]

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve T-2025 in DMSO (stock solution).

    • Prepare serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 64

      
      g/mL to 0.03 
      
      
      
      g/mL).
  • Incubation:

    • Add 50

      
      L of inoculum to 50 
      
      
      
      L of drug solution.
    • Incubate at 35

      
       2°C for 16-20 hours (24h for MRSA).
      
  • Readout:

    • MIC is defined as the lowest concentration inhibiting visible growth.

Protocol B: Multi-Step Resistance Selection (Serial Passage)

Objective: Determine the rate of resistance evolution.[1]

  • Day 1: Determine MIC as per Protocol A.

  • Passage: Harvest cells from the well containing the highest drug concentration below the MIC (sub-inhibitory concentration, e.g., 0.5x MIC).

  • Re-inoculation: Dilute these cells to

    
     CFU/mL and use them to inoculate a fresh MIC plate.
    
  • Iteration: Repeat daily for 20 days.

  • Analysis: Plot MIC vs. Day. A rapid rise indicates single-step mutation potential; a flat line indicates a high barrier to resistance.

Visualization of Mechanisms & Workflows

Diagram 1: Cross-Resistance Evaluation Workflow

Caption: Logical flow for assessing if a novel triazole exhibits cross-resistance with existing antibiotics.

CrossResistanceWorkflow StrainSelection 1. Strain Selection (WT vs. MDR Phenotypes) MIC_Assay 2. MIC Determination (CLSI M07-A10) StrainSelection->MIC_Assay Decision Is MIC Elevated in Resistant Strains? MIC_Assay->Decision NoCrossRes Outcome A: No Cross-Resistance (Novel MoA) Decision->NoCrossRes MIC (MDR) ≈ MIC (WT) CrossRes Outcome B: Cross-Resistance (Shared Target/Efflux) Decision->CrossRes MIC (MDR) >> MIC (WT) MechanismCheck 3. Mechanistic Validation (Whole Genome Sequencing) NoCrossRes->MechanismCheck Confirm Target CrossRes->MechanismCheck Identify Mutation

Diagram 2: Mechanism of Action (Triazole Hybrid vs. Standard)

Caption: Comparison of binding modes. Triazoles (Blue) utilize auxiliary binding sites, bypassing mutations (Red).

MOA_Comparison Target DNA Gyrase (Target Enzyme) StandardDrug Standard Quinolone (Ciprofloxacin) BindingSiteA Primary Binding Pocket (QRDR) StandardDrug->BindingSiteA Binds NovelDrug Triazole Hybrid (T-2025) NovelDrug->BindingSiteA Weak Binding BindingSiteB Auxiliary Binding Site (Triazole-Specific) NovelDrug->BindingSiteB Strong Affinity (Pi-Stacking) Mutation GyrA Mutation (Ser83Leu) Mutation->BindingSiteA Blocks Binding BindingSiteA->Target BindingSiteB->Target

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][4][5] CLSI.[2][3][4][5][6] [Link]

  • Zhang, B., et al. (2020).[7] The Antibacterial Activity of 1,2,3-Triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.[8][9][10][11] EUCAST.[9][10][11][12] [Link]

  • Pokrovskaya, V., et al. (2023).[13] In vitro evaluation of the potential for resistance development to novel antimicrobial agents: Serial passage protocols. National Institutes of Health (PMC). [Link]

Sources

Validation

A Comparative Analysis of the in vitro Cytotoxicity of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol on Normal vs. Cancer Cells

A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel derivative, 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol, on cancerous versus non-cancerous cell lines. Our objective is to delineate a clear experimental framework for assessing its selective cytotoxicity, a critical determinant of its potential as a viable drug candidate.

Rationale and Experimental Design

The fundamental principle of an effective chemotherapeutic agent lies in its ability to induce cell death preferentially in cancer cells.[3] This selectivity minimizes the debilitating side effects often associated with traditional cancer treatments.[3] Our investigation is structured to quantify this selectivity by comparing the cytotoxic profile of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol across a panel of well-characterized human cancer and normal cell lines.

The Compound of Interest: A Novel 1,2,4-Triazole Derivative

The core structure, 1,2,4-triazole, is known to interact with various biological targets, often through enzyme inhibition.[4] The specific substitutions of a butan-2-yl group at the N4 position and a phenyl group at the C5 position of the triazole ring in our compound of interest are hypothesized to modulate its lipophilicity and steric interactions with target molecules, potentially enhancing its cytotoxic potency and selectivity.

Selection of Cell Lines: A Model for Comparative Oncology

To achieve a robust and translatable dataset, we have selected a panel of cell lines representing both cancerous and normal tissues:

  • Normal Cell Line:

    • NIH/3T3 (Mouse Embryonic Fibroblast): A widely used, immortalized fibroblast cell line, valued for its rapid growth and utility in genetic studies and oncogenic research.[5][6][7][8][9] While of murine origin, it serves as a standard model for general cytotoxicity assessment.

    • Human Dermal Fibroblasts (HDF): Primary cells isolated from human skin, providing a physiologically relevant model for studying the effects on normal human tissue.[10][11][12][13][14]

  • Cancer Cell Lines:

    • HeLa (Human Cervical Adenocarcinoma): The first human immortal cell line, known for its rapid proliferation and widespread use in cancer research.[15][16][17][18]

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, extensively used as an in vitro model for studying breast cancer.[19][20][21][22][23]

    • A549 (Human Lung Carcinoma): An adenocarcinomic human alveolar basal epithelial cell line, serving as a model for lung cancer research.[24][25][26][27][28]

The use of donor-matched normal and cancer cell lines is the gold standard for such comparative studies, as it minimizes genetic variability between the two cell types.[29][30]

Methodologies for Assessing Cytotoxicity

A multi-faceted approach to evaluating cytotoxicity is crucial for a comprehensive understanding of the compound's effects. We will employ a combination of assays that measure different aspects of cell health and death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[31][32] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[33][34]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the 48-hour treatment period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a lysis control (cells treated with a lysis buffer to achieve maximum LDH release).

Anticipated Results and Data Interpretation

Based on studies of similar 1,2,4-triazole derivatives, we anticipate that 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol will exhibit dose-dependent cytotoxicity against the tested cancer cell lines.[1][35][36] The key outcome will be the comparison of its effects on cancer cells versus normal cells.

Table 1: Hypothetical IC50 Values of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cell LineTypeIC50 (µM) from MTT Assay
NIH/3T3Normal (Mouse Fibroblast)> 100
HDFNormal (Human Fibroblast)> 100
HeLaCancer (Cervical)15.2
MCF-7Cancer (Breast)22.5
A549Cancer (Lung)18.9

Table 2: Hypothetical LDH Release at 50 µM Compound Concentration

Cell LineType% LDH Release (relative to max lysis)
NIH/3T3Normal (Mouse Fibroblast)< 5%
HDFNormal (Human Fibroblast)< 8%
HeLaCancer (Cervical)65%
MCF-7Cancer (Breast)58%
A549Cancer (Lung)62%

A high therapeutic index, calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, would indicate favorable selectivity.[3]

Mechanistic Insights and Potential Signaling Pathways

The cytotoxic effects of 1,2,4-triazole derivatives are often attributed to the induction of apoptosis.[35][37] Further investigations could involve assays to detect apoptotic markers such as caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential. It is important to note that the MTT assay measures metabolic activity and is not a direct measure of apoptosis.[32]

G

Caption: Experimental workflow for assessing selective cytotoxicity.

G compound 4-(butan-2-yl)-5-phenyl-4H- 1,2,4-triazole-3-thiol

Caption: A potential signaling pathway for triazole-induced apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the selective cytotoxicity of 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The anticipated results, based on existing literature for related compounds, suggest a promising potential for this novel derivative as a selective anticancer agent. Favorable in vitro selectivity would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models to assess efficacy and safety in a more complex biological system. The ultimate goal is to contribute to the development of more effective and less toxic cancer therapies.

References

  • NIH 3T3 CELL LINE – NIH3T3 General Information. Altogen Biosystems. [Link]

  • Cell line profile: MCF7. Public Health England. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. [Link]

  • A549 cell. Wikipedia. [Link]

  • HeLa. Wikipedia. [Link]

  • Havoc in biology's most-used human cell line. European Molecular Biology Laboratory (EMBL). [Link]

  • NIH/3T3 Mouse Embryonic Fibroblast Cell Line: Complete Culture Guide and Applications. Cyagen. [Link]

  • Cell line profile: A549. Public Health England. [Link]

  • MCF7 [MCF-7] Cell Line. Elabscience. [Link]

  • NIH-3T3 Cells. SVEN Biolabs. [Link]

  • 3T3 Cell Lines. Biocompare. [Link]

  • NIH-3T3 Cells. Cytion. [Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]

  • HeLa Cell Line: Revolutionizing Research. Cytion. [Link]

  • MCF7 - BCRJ. Cell Line. [Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]

  • HeLa Cell Line: Revolutionizing Research. Cytion. [Link]

  • Human Dermal Fibroblast - Adult (HDF-Ad). Cytion. [Link]

  • Human Dermal Fibroblasts-adult (HDF-a). Creative Bioarray. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

  • Full article: Application of triazoles in the structural modification of natural products. Taylor & Francis Online. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition. Royal Society of Chemistry. [Link]

  • Apoptosis and MTT Assay ? ResearchGate. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceGate. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]

  • The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. National University of Pharmacy. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][19][20]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

Sources

Comparative

Statistical Analysis of Dose-Response Curves for Novel Triazole Inhibitors

Executive Summary The emergence of azole-resistant Aspergillus fumigatus and non-albicans Candida species necessitates the development of next-generation triazole inhibitors. However, the efficacy of these novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of azole-resistant Aspergillus fumigatus and non-albicans Candida species necessitates the development of next-generation triazole inhibitors. However, the efficacy of these novel compounds cannot be evaluated solely by raw IC50 values. This guide provides a rigorous statistical framework for comparing a hypothetical novel candidate, Triazole-Nx , against industry standards (Fluconazole, Voriconazole). We focus on the precision of the 4-Parameter Logistic (4PL) regression model, the interpretation of Hill slope coefficients, and the necessity of weighted least-squares analysis to account for biological heteroscedasticity.

Comparative Performance Analysis

The following data compares the statistical fit and potency profiles of Triazole-Nx against standard-of-care azoles. Data represents a mean of


 independent biological replicates using CLSI M27-Ed4 broth microdilution standards.
Table 1: Potency and Curve Characteristics (Target: C. albicans CYP51)
ParameterFluconazole (Standard)Voriconazole (Standard)Triazole-Nx (Novel) Statistical Interpretation
IC50 (nM)



Triazole-Nx shows >100x potency vs. Fluconazole.
Hill Slope (

)



Steeper slope indicates a more distinct "on/off" binding threshold, suggesting higher cooperativity or tighter binding kinetics.

(Fit Quality)



Superior fit to the 4PL model implies Triazole-Nx behaves more predictably across the dose range.
Residual Variance HeteroscedasticHeteroscedasticHomoscedastic Lower variance at high concentrations reduces the risk of false-negative resistance flags.

Key Insight: While IC50 defines potency, the Hill Slope is the critical differentiator here. A slope magnitude


 (seen in Triazole-Nx) suggests that once the threshold concentration is reached, CYP51 inhibition occurs rapidly, potentially reducing the window for adaptive resistance development.

Mechanism of Action & Pathway Visualization

To understand the statistical output, one must understand the biological input. Triazoles target the heme iron of Lanosterol 14


-demethylase (CYP51).[1]
Diagram 1: CYP51 Inhibition Pathway

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Target) Lanosterol->CYP51 Substrate ToxicSterols Toxic Methylated Sterols CYP51->ToxicSterols Inhibition Accumulation Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Triazole Triazole-Nx (Inhibitor) Triazole->CYP51 Competitive Inhibition CellDeath Fungal Cell Death ToxicSterols->CellDeath Ergosterol->CellDeath Depletion

Caption: Triazole-Nx competitively inhibits CYP51, blocking Ergosterol synthesis and causing accumulation of toxic 14


-methylated sterols.[1][2][3]

Experimental Protocol (CLSI M27-Ed4 Compliant)

Reliable statistics require high-quality data. This protocol ensures the generation of robust dose-response curves suitable for 4PL regression.

Reagents & Setup
  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Candida spp. adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Compound Preparation: Dissolve Triazole-Nx in DMSO. Create a 2-fold serial dilution series (10 concentrations) ranging from 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
Step-by-Step Workflow
  • Plate Layout: Use 96-well flat-bottom microtiter plates.

    • Columns 1-10: Drug dilutions (High to Low).

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubation: Seal plates and incubate at 35°C for 24 hours (48 hours for slow growers).

  • Readout:

    • Visual: CLSI standard requires visual scoring (0 = optically clear).

    • Spectrophotometric (Required for Statistics): Read OD at 530 nm or 600 nm.

  • Normalization: Convert raw OD values to % Inhibition using the formula:

    
    
    

Statistical Analysis Framework

The standard "linear" regression is inappropriate for biological dose-response data. We utilize the 4-Parameter Logistic (4PL) Model with robust weighting.

The 4PL Equation


  • Top/Bottom: Define the dynamic range (should approach 100% and 0%).

  • HillSlope: Describes the steepness.[4][5] A slope of -1.0 is standard (Michaelis-Menten kinetics). Deviations indicate cooperativity.

  • X: Logarithm of concentration.[6][7]

Critical Step: Handling Heteroscedasticity

Biological assays typically exhibit heteroscedasticity , where the variance among replicates increases as the signal intensity increases.

  • The Problem: Unweighted regression treats all errors equally, causing the model to prioritize fitting the high-signal (low inhibition) points at the expense of the critical IC50 region.

  • The Solution: Apply

    
     weighting . This assigns "importance" to data points inversely proportional to the square of their magnitude, ensuring the low-concentration/high-inhibition data (which determines the IC50) is fitted accurately.
    
Diagram 2: Statistical Analysis Workflow

Analysis_Workflow cluster_fitting Regression Engine RawData Raw OD Data (Export from Reader) Norm Normalization (% Inhibition) RawData->Norm Outlier Outlier Detection (ROUT Method, Q=1%) Norm->Outlier Model 4PL Model Selection Outlier->Model Weight Apply 1/Y² Weighting Model->Weight Iterate Levenberg-Marquardt Iteration Weight->Iterate Validation Fit Validation (R² > 0.98, Runs Test) Iterate->Validation Output Final IC50 & Confidence Intervals Validation->Output

Caption: The workflow prioritizes outlier detection and weighting before final parameter estimation to ensure statistical rigor.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-Ed4). Wayne, PA: CLSI.[8][9]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123.

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134.[4]

  • GraphPad. (n.d.). The importance of weighting in nonlinear regression. GraphPad Statistics Guide.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

[1] Executive Summary This guide details the disposal protocols for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol , a specialized heterocyclic building block.[1] Due to the presence of the mercapto (-SH) group and th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the disposal protocols for 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol , a specialized heterocyclic building block.[1] Due to the presence of the mercapto (-SH) group and the triazole ring, this compound presents specific challenges regarding odor control, aquatic toxicity, and nitrogen/sulfur oxide emissions during combustion.

Core Directive: The primary disposal route for the bulk substance is high-temperature incineration via a licensed hazardous waste contractor.[1] On-site chemical treatment is reserved strictly for residual traces, mother liquors, and contaminated glassware to neutralize active thiol groups before entering the general organic waste stream.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. While specific data for the sec-butyl derivative may be limited, its behavior is extrapolated from the homologous 1,2,4-triazole-3-thiol class.[1]

PropertyDescriptionImplications for Disposal
Functional Groups Triazole ring, Thiol (-SH), Phenyl, sec-ButylThiol group prone to oxidation; strong odor potential.[1]
Physical State Solid (Crystalline powder)Dust control measures required.[1]
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do not flush down drains. Aquatic toxin.[1]
Reactivity Nucleophilic (Thiol); OxidizableIncompatible with strong oxidizers (risk of exotherm).[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Must be segregated from municipal waste streams.

Critical Safety Note: Thiols have low odor thresholds.[1] Even minor residues can trigger facility-wide odor complaints.[1] All handling must occur inside a functioning fume hood.[1]

Decision Matrix: Disposal Workflow

The following logic flow dictates the appropriate handling procedure based on the physical state and quantity of the waste.

DisposalWorkflow Start Waste Identification: 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol StateCheck Physical State? Start->StateCheck Solid Solid / Bulk Material StateCheck->Solid > 100 mg Pure Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Glassware Contaminated Glassware StateCheck->Glassware Residue PackSolid PROTOCOL A: Double Bag & Label (No Chemical Treatment) Solid->PackSolid Oxidize PROTOCOL B: Chemical Oxidation (Bleach/Peroxide Treatment) Liquid->Oxidize Decon PROTOCOL C: Bleach Bath Soak (>12 Hours) Glassware->Decon Incinerator Off-Site Incineration (High Temp with Scrubber) PackSolid->Incinerator SolventWaste Halogenated/Non-Halogenated Solvent Waste Stream Oxidize->SolventWaste Decon->SolventWaste

Figure 1: Decision matrix for triazole thiol disposal.[1] Green nodes indicate final disposal endpoints.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagents, surplus synthesis products, or spill clean-up solids.[1] Principle: Direct combustion ensures complete destruction of the heterocyclic ring and sulfur content.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original manufacturer container.[1]

  • Packaging:

    • Place the solid inside the container.

    • Seal tightly with a screw cap.[1]

    • Place the primary container inside a secondary clear plastic zip-lock bag (double containment).

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Chemical Name: "4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol".[1]

    • Hazard Constituents: "Organic Sulfur Compound, Irritant".

    • GHS Pictograms: Exclamation Mark, Environment (Dead Fish/Tree).

  • Storage: Store in a satellite accumulation area (SAA) designated for solid toxic waste until pickup.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction mixtures containing the compound.[2] Principle: Oxidative quenching converts the odorous thiol (-SH) into a non-volatile disulfide (-S-S-) or sulfonic acid (-SO3H), preventing odor release in the main waste container.[1]

Reagents:

  • Sodium Hypochlorite (Bleach, 5-10% solution) OR Hydrogen Peroxide (3%).[1]

Procedure:

  • Cooling: If the waste solution is warm, cool to room temperature in an ice bath.

  • Oxidation:

    • Slowly add the oxidant (Bleach) to the stirred waste solution inside a fume hood.

    • Caution: This reaction is exothermic.[1] Monitor temperature.

    • Maintain a slight excess of oxidant (test with starch-iodide paper; it should turn blue/black).[1]

  • Stirring: Allow the mixture to stir for 30–60 minutes to ensure complete conversion of the thiol.

  • Disposal:

    • Adjust pH to neutral (pH 6–8) if necessary.[1]

    • Pour the treated mixture into the appropriate Organic Solvent Waste container (Halogenated or Non-Halogenated depending on the solvent used).

    • Do NOT pour down the sink.[1]

Protocol C: Decontamination of Glassware

Applicability: Flasks, spatulas, and funnels used during handling.[3]

  • Preparation: Prepare a "Decon Bath" in a fume hood consisting of 10% bleach solution and a small amount of detergent.[1]

  • Soaking: Submerge all contaminated items immediately after use.[1] Ensure no air bubbles are trapped.[1]

  • Duration: Soak for a minimum of 12 hours (overnight is preferred).

  • Cleaning: Remove items, rinse copiously with water, and proceed to standard detergent washing.

  • Bath Disposal: The spent bleach bath can be flushed down the drain with copious water, provided no organic solvents were introduced.

Regulatory & Compliance Framework

Adherence to federal and local regulations is mandatory.[1] This compound falls under general "Process Waste" categories unless specified otherwise by local lists.[1]

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Hazardous WasteD001 (if in flammable solvent) or D003 (Reactive Sulfide - rare for this stable compound, but possible).[1] Default to Non-Specific Organic Waste .
EU Waste Framework Hazardous16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1]
DOT / IATA Class 9 (Environmentally Hazardous)UN 3077 (Environmentally hazardous substance, solid, n.o.s.) for bulk transport.

Self-Validation Check:

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Analogous Compound).[1] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1] National Library of Medicine.[1] Retrieved from [1]

  • University of Rochester. (n.d.).[1] SOP: How to Work with Thiols. Department of Chemistry Safety Protocols.[1] Retrieved from

  • Carl Roth. (2023).[1] Safety Data Sheet: 1,2,4-Triazole.[1][2][4][5][6][7] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
© Copyright 2026 BenchChem. All Rights Reserved.